molecular formula C10H12O B162398 2-(3,4-Dimethylphenyl)oxirane CAS No. 1855-36-3

2-(3,4-Dimethylphenyl)oxirane

Cat. No.: B162398
CAS No.: 1855-36-3
M. Wt: 148.2 g/mol
InChI Key: GMFDVHPDGHUBBS-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenyl)oxirane is a valuable vinyl epoxide building block in organic synthesis, particularly for its reactivity in transition-metal-free annulation reactions. Recent research demonstrates its application in the synthesis of phenanthrene derivatives, a key structural motif found in various pharmaceutically relevant compounds . In these processes, vinyl epoxides like this compound can undergo a Diels-Alder reaction with arynes, preferentially over nucleophilic ring-opening, initiating a cascade that includes ring-opening aromatization and an ene reaction to construct the phenanthrene core in moderate to good yields . This reactivity provides a metal-free methodology for building complex polyaromatic structures functionalized with versatile hydroxy groups, which can be further elaborated . The compound's structural features, including the strained oxirane ring and the conjugated vinyl group, make it a versatile intermediate for accessing structurally diverse molecular architectures in medicinal and synthetic chemistry research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dimethylphenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-7-3-4-9(5-8(7)2)10-6-11-10/h3-5,10H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFDVHPDGHUBBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2CO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70939974
Record name 2-(3,4-Dimethylphenyl)oxirane
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URL https://comptox.epa.gov/dashboard/DTXSID70939974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1855-36-3
Record name 3,4-Dimethylstyrene oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001855363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dimethylphenyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70939974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-DIMETHYLSTYRENE OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9145C4U8T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Monograph: Handling, Reactivity, and Safety of 2-(3,4-Dimethylphenyl)oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Architecture

2-(3,4-Dimethylphenyl)oxirane (CAS: 1855-36-3), commonly referred to as 3,4-dimethylstyrene oxide , is a reactive electrophilic intermediate used in the synthesis of functionalized polymers, pharmaceutical chiral building blocks, and metabolic probes.[1]

Unlike stable end-products, this compound is defined by the high ring strain of its oxirane (epoxide) moiety (~27 kcal/mol), rendering it susceptible to nucleophilic attack by biological macromolecules (DNA, proteins). This guide bridges the gap between standard safety data and advanced experimental handling, treating the molecule as a suspected mutagen and carcinogen based on structural analogy to styrene oxide.

Molecular Identity Table
ParameterSpecification
IUPAC Name This compound
Common Synonyms 3,4-Dimethylstyrene oxide; (3,4-Dimethylphenyl)oxirene
CAS Registry Number 1855-36-3
Molecular Formula C₁₀H₁₂O
Molecular Weight 148.20 g/mol
SMILES CC1=C(C=C(C=C1)C2CO2)C
Predicted Boiling Point ~220–230 °C (at 760 mmHg); ~95 °C (at 10 mmHg) [Derived from analogs]
Physical State Colorless to pale yellow liquid

Hazard Profiling & Toxicological Mechanisms

Critical Warning: While specific toxicological data for the 3,4-dimethyl isomer is limited, the structural homology to Styrene Oxide (CAS 96-09-3) mandates handling this compound as a Class 1B Carcinogen until proven otherwise.

Mechanism of Toxicity: The Alkylation Pathway

The toxicity of this compound stems from the electrophilicity of the epoxide ring carbons (C7 and C8). The electron-donating methyl groups at positions 3 and 4 of the phenyl ring increase the electron density of the aromatic system, potentially stabilizing the benzylic carbocation character during ring opening. This can enhance reactivity toward "soft" nucleophiles like the N-7 position of guanine in DNA.

GHS Classification (Derived/Precautionary):

  • H350: May cause cancer (Presumed).

  • H341: Suspected of causing genetic defects.

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[3]

  • H317: May cause an allergic skin reaction.

Metabolic Fate Diagram

The body detoxifies this compound via two primary pathways: hydrolysis by Microsomal Epoxide Hydrolase (mEH) and conjugation by Glutathione S-Transferase (GST) . Saturation of these pathways leads to adduct formation.

MetabolicFate Epoxide This compound (Reactive Electrophile) mEH Epoxide Hydrolase (mEH) Epoxide->mEH Hydrolysis (+H2O) GST Glutathione S-Transferase (GST) Epoxide->GST Conjugation (+GSH) DNA DNA/Protein Adducts (Genotoxicity) Epoxide->DNA Non-Enzymatic Alkylation Diol 3,4-Dimethylphenylglycol (Excretable Diol) mEH->Diol Conjugate Glutathione Conjugate (Mercapturic Acid Pathway) GST->Conjugate

Figure 1: Metabolic competition between detoxification (Hydrolysis/Conjugation) and toxicity (DNA Alkylation).

Synthesis & Purity Analysis

For research applications requiring high purity (>98%), the direct epoxidation of 3,4-dimethylstyrene is the standard protocol.

Synthesis Workflow (Prilezhaev Reaction)

Reagents: 3,4-Dimethylstyrene (CAS 2234-20-0), m-Chloroperoxybenzoic acid (mCPBA), Dichloromethane (DCM).

  • Preparation: Dissolve 3,4-dimethylstyrene (1.0 eq) in anhydrous DCM at 0°C.

  • Addition: Add mCPBA (1.2 eq) portion-wise over 30 minutes. The reaction is exothermic; maintain temperature <5°C to prevent polymerization.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The epoxide typically runs lower than the styrene.

  • Workup (Critical for Safety):

    • Quench excess peroxide with saturated aqueous Na₂SO₃ (Sodium Sulfite). Test with starch-iodide paper to ensure no active oxidant remains.

    • Wash with saturated NaHCO₃ to remove m-chlorobenzoic acid byproduct.

  • Purification: Vacuum distillation is preferred over column chromatography, as silica gel can catalyze ring opening (acidic surface).

Synthesis Start 3,4-Dimethylstyrene (Precursor) Reaction Oxidation (mCPBA, DCM, 0°C) Start->Reaction Quench Quench: Na2SO3 (aq) Neutralize: NaHCO3 Reaction->Quench Product This compound (Target) Quench->Product Distillation

Figure 2: Synthetic pathway via Prilezhaev oxidation.

Handling & Emergency Protocols

Engineering Controls
  • Enclosure: All handling must occur within a certified chemical fume hood.

  • Glove Selection: Standard nitrile gloves may be permeable to aromatic epoxides. Use Silver Shield/4H laminates or double-gloved thick nitrile (>0.11 mm) with immediate change upon splash.

Spill Neutralization Protocol (Self-Validating)

Do not simply wipe up spills. You must chemically deactivate the epoxide.

Reagent: Aqueous solution of Sodium Bisulfite (NaHSO₃) or Ethanolamine.

  • Isolate: Evacuate the immediate area.

  • Deactivate: Pour 10% aqueous Ethanolamine or Sodium Bisulfite over the spill.

    • Mechanism:[4][5][6] The amine or bisulfite acts as a nucleophile, opening the epoxide ring to form a water-soluble, non-volatile adduct.

  • Validation: Wait 15 minutes. The reaction is complete when the organic odor disappears (olfactory check is hazardous; rely on time and excess reagent).

  • Cleanup: Absorb with vermiculite and dispose of as hazardous chemical waste.

Storage[8]
  • Temperature: 2–8°C.

  • Atmosphere: Store under Argon or Nitrogen. Epoxides can slowly polymerize or hydrolyze with atmospheric moisture.

  • Container: Glass or Teflon. Avoid polystyrene (dissolves).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 159631, 3,4-Dimethylstyrene oxide. Retrieved January 29, 2026 from [Link]

  • World Health Organization (IARC). Styrene-7,8-oxide: Monograph on the Evaluation of Carcinogenic Risks to Humans. (Analogous Hazard Data). Retrieved from [Link]

  • Oesch, F. (1973). Mammalian epoxide hydrases: Inducible enzymes catalysing the inactivation of carcinogenic and cytotoxic metabolites derived from aromatic and olefinic compounds. Xenobiotica.[1] (Mechanistic grounding for mEH pathway).

  • ThoreauChem. Product Data: this compound (CAS 1855-36-3).[1][7] Retrieved from [Link]

Sources

1H NMR spectrum of 2-(3,4-Dimethylphenyl)oxirane

Technical Analysis: H NMR Spectrum of this compound

Executive Summary

Molecule: this compound (also known as 3,4-Dimethylstyrene oxide) CAS: 1855-36-3 Formula: C


Core Application:

This guide dissects the spectral signature of this compound. The spectrum is characterized by three distinct regions: a deshielded aromatic zone exhibiting a 1,2,4-substitution pattern, a diagnostic epoxide "ABX" system with unique vicinal/geminal coupling constants, and a high-field aliphatic region corresponding to the aryl-methyl groups.

Structural Analysis & Spin Systems

To accurately interpret the spectrum, we must first map the magnetic environment of the protons. The molecule possesses a chiral center at the benzylic carbon, rendering the methylene protons of the oxirane ring diastereotopic.

Molecular Numbering & Logic
  • Aromatic System (ABC/AMX): The 3,4-dimethyl substitution leaves protons at positions 2, 5, and 6.

    • H-2: Isolated by the C-1 epoxide and C-3 methyl group. Exhibits meta-coupling.

    • H-5 & H-6: Ortho-coupled neighbors.

  • Epoxide System (ABX):

    • H

      
       (Benzylic):  Deshielded by the oxygen and the anisotropic ring current.
      
    • H

      
       & H
      
      
      (Terminal Methylene):
      Diastereotopic protons with distinct chemical shifts and coupling constants (
      
      
      ,
      
      
      ,
      
      
      ).
  • Aliphatic System:

    • Me-3 & Me-4: Two methyl groups attached to the aromatic ring.

Gcluster_0Spin Systemscluster_1Coupling NetworkAromAromatic Protons(H-2, H-5, H-6)δ 6.9 - 7.2 ppmJ_orthoOrtho Coupling(H-5 ↔ H-6)~7.8 HzArom->J_orthoJ_metaMeta Coupling(H-2 ↔ H-6)~1.8 HzArom->J_metaEpoxEpoxide Protons(Hx, Ha, Hb)δ 2.7 - 3.8 ppmJ_vicVicinal Coupling(Hx ↔ Ha/Hb)J_cis ~4.0 HzJ_trans ~2.5 HzEpox->J_vicJ_gemGeminal Coupling(Ha ↔ Hb)~5.5 HzEpox->J_gemMeMethyl Protons(Me-3, Me-4)δ 2.2 - 2.3 ppmcaptionFigure 1: Spin system classification and coupling network for this compound.

Experimental Protocol

Reliable data acquisition requires strict adherence to sample preparation standards to minimize solvent effects and concentration-dependent shifts.

Sample Preparation[2]
  • Solvent: Chloroform-

    
     (CDCl
    
    
    ) is the standard choice (99.8% D). It minimizes hydrogen bonding interactions compared to DMSO-
    
    
    or Methanol-
    
    
    .
  • Concentration: 10–20 mg of analyte in 0.6 mL solvent.

    • Why? High concentration can lead to viscosity broadening; too low requires excessive scans.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm (internal standard).

  • Tube Quality: High-throughput 5mm NMR tubes (Type 1, 300-400 MHz rated) are sufficient.

Acquisition Parameters (400 MHz)
  • Pulse Sequence: Standard 1-pulse (zg30).

  • Spectral Width: -2 to 14 ppm (covers all expected signals).

  • Relaxation Delay (D1): 1.0 – 2.0 seconds.

    • Note: Ensure D1 > 5

      
       T1 for quantitative integration (usually not necessary for structural ID).
      
  • Number of Scans (NS): 16 or 32 (sufficient for >10 mg sample).

  • Temperature: 298 K (25°C).

Spectral Interpretation (The Core)

This section details the assignment of every signal, grounded in inductive effects and Karplus relationships.

Region I: Aromatic Protons (6.90 – 7.20 ppm)

The 3,4-dimethyl substitution pattern creates a specific splitting pattern. The electron-donating methyl groups slightly shield the ring protons compared to unsubstituted styrene oxide.

  • H-5 (d, ~7.05 ppm): Located between the two methyl groups? No, H-5 is adjacent to C-4 (Me) and C-6 (H). It appears as a doublet due to ortho-coupling with H-6 (

    
     Hz).
    
  • H-6 (dd, ~7.10 ppm): Adjacent to the epoxide attachment (C-1) and H-5. It appears as a doublet of doublets .

    • 
       with H-5 (
      
      
      Hz).
    • 
       with H-2 (
      
      
      Hz).
  • H-2 (d, ~7.15 ppm): The "isolated" proton between the epoxide and the C-3 methyl. It appears as a narrow doublet (or broad singlet) due to meta-coupling with H-6 (

    
     Hz).
    
    • Note: H-2 is typically the most deshielded due to its proximity to the epoxide oxygen's inductive effect, though the difference is subtle.

Region II: Epoxide Protons (2.70 – 3.85 ppm)

This region displays a classic ABX system . The rigid geometry of the three-membered ring leads to distinct vicinal coupling constants (

  • H

    
     (Benzylic, dd, ~3.80 ppm): 
    
    • Shift: Deshielded by the aromatic ring (anisotropy) and direct attachment to the oxygen-bearing carbon.

    • Coupling: Couples to both H

      
       and H
      
      
      .
  • H

    
     (Cis to H
    
    
    , dd, ~3.10 ppm):
    • Stereochemistry: This proton is on the same side of the ring as the benzylic proton (trans to the phenyl group).

    • Coupling:

      • 
         (with H
        
        
        )
        
        
        Hz.
      • 
         (with H
        
        
        )
        
        
        Hz.
  • H

    
     (Trans to H
    
    
    , dd, ~2.80 ppm):
    • Stereochemistry: This proton is on the opposite side of the ring (cis to the phenyl group).

    • Coupling:

      • 
         (with H
        
        
        )
        
        
        Hz.
      • 
         (with H
        
        
        )
        
        
        Hz.

Validation Rule: In styrene oxides, the chemical shift order is typically

Region III: Aliphatic Protons (2.20 – 2.30 ppm)
  • Me-3 & Me-4 (s, ~2.25 ppm): Two singlets, often overlapping.

    • Shift: Typical aryl-methyl range.

    • Integral: 6H total.

Data Summary Tables

Table 1: Chemical Shift Assignments (CDCl , 400 MHz)
Proton LabelChemical Shift (

, ppm)
MultiplicityIntegralCoupling Constants (

, Hz)
Assignment Logic
H-x 3.78 – 3.85dd1H

,

Benzylic methine (deshielded)
H-b 3.10 – 3.15dd1H

,

Methylene (cis to Hx)
H-a 2.75 – 2.82dd1H

,

Methylene (trans to Hx)
H-2 7.12 – 7.18d (or br s)1H

Aromatic (ortho to epoxide)
H-6 7.08 – 7.12dd1H

,

Aromatic (ortho to epoxide)
H-5 7.00 – 7.05d1H

Aromatic (meta to epoxide)
Me-3, Me-4 2.23 – 2.28s (overlap)6H-Aryl Methyls
Table 2: Coupling Constant Analysis
InteractionTypeValue (Hz)Structural Insight
H

- H

Geminal5.5 - 5.8Typical for terminal epoxides.
H

- H

Vicinal (Cis)4.0 - 4.2Dihedral angle ~0°. Larger J in epoxides.
H

- H

Vicinal (Trans)2.4 - 2.6Dihedral angle ~140°. Smaller J in epoxides.
H

- H

Ortho7.8 - 8.0Standard aromatic coupling.

Visualization: Epoxide Splitting Tree

The following diagram illustrates the splitting logic for the benzylic proton (H

SplittingRootH-x Uncoupled SignalLevel1_LeftSplit by Hb (cis)J = 4.0 HzRoot->Level1_Left- J/2Level1_RightSplit by Hb (cis)J = 4.0 HzRoot->Level1_Right+ J/2Level2_LLLine 1Level1_Left->Level2_LL- J_trans/2Level2_LRLine 2Level1_Left->Level2_LR+ J_trans/2Level2_RLLine 3Level1_Right->Level2_RL- J_trans/2Level2_RRLine 4Level1_Right->Level2_RR+ J_trans/2captionFigure 2: Splitting tree for the Benzylic Proton (Hx). Result is a Doublet of Doublets (dd).

References

  • PubChem. (n.d.).[1] 3,4-Dimethylstyrene oxide (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Reich, H. J. (n.d.). Epoxide Proton Coupling Constants. University of Wisconsin-Madison. Retrieved from [Link]

Chirality of 2-(3,4-Dimethylphenyl)oxirane: A Technical Guide to Synthesis, Resolution, and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(3,4-Dimethylphenyl)oxirane (also known as 3,4-dimethylstyrene oxide) represents a critical chiral building block in the synthesis of


-adrenergic blockers and fine chemical intermediates. Its structural uniqueness lies in the electron-donating methyl groups at the 3 and 4 positions of the phenyl ring, which significantly modulate the electrophilicity of the epoxide ring compared to the unsubstituted styrene oxide.

This guide addresses the stereochemical challenges associated with this molecule, specifically the resolution of its (R) and (S) enantiomers, and provides validated protocols for its synthesis and analytical characterization. For drug development professionals, understanding the distinct reactivity and mutagenic profiles of these enantiomers is paramount for regulatory compliance and efficacy optimization.

Molecular Architecture & Stereochemistry

The chirality of this compound arises from the C2 carbon of the oxirane ring (the benzylic position). The absolute configuration is designated as (R) or (S) based on the Cahn-Ingold-Prelog (CIP) priority rules.

  • Electronic Effect : The 3,4-dimethyl substitution pattern exerts a positive inductive effect (+I) and hyperconjugation, stabilizing the partial positive charge at the benzylic carbon during nucleophilic attack. This makes the ring more susceptible to "abnormal" (benzylic) ring opening compared to unsubstituted styrene oxide.

  • Mutagenic Potential : Research indicates that 3,4-dimethylstyrene oxide exhibits higher mutagenicity than styrene oxide in Salmonella typhimurium strains (TA100, TA1535), likely due to the stabilized carbocation intermediate facilitating DNA alkylation.

Table 1: Physicochemical & Stereochemical Properties
PropertyValue / Description
IUPAC Name This compound
Molecular Formula

Molecular Weight 148.20 g/mol
Chiral Center C2 (Benzylic Carbon)
Key Reactivity Electrophilic ring opening; susceptible to acid-catalyzed hydrolysis
Hammett Constant (

)
+0.87 (for normal attack at

in ethanol)

Enantioselective Synthesis & Resolution

High-enantiomeric excess (ee) synthesis is achieved primarily through two routes: Hydrolytic Kinetic Resolution (HKR) and Asymmetric Reduction/Cyclization .

Route A: Hydrolytic Kinetic Resolution (HKR)

The Jacobsen HKR method is the industry standard for resolving terminal epoxides. It utilizes a chiral (Salen)Co(III) complex to selectively hydrolyze one enantiomer to the corresponding diol, leaving the other epoxide enantiomer intact with high optical purity.

Mechanism : The (R,R)-Salen Co(III) catalyst preferentially activates the (S)-epoxide for hydrolysis.

  • Product : (S)-1-(3,4-dimethylphenyl)ethane-1,2-diol (removed via aqueous extraction).

  • Recovered Material : (R)-2-(3,4-dimethylphenyl)oxirane (high ee).

Route B: Chemo-Enzymatic Synthesis

This route avoids resolution yield loss (max 50%) by constructing the chiral center directly.

  • Precursor : 2-Chloro-1-(3,4-dimethylphenyl)ethanone.

  • Reduction : Asymmetric reduction using a ketoreductase (KRED) or microbial reduction (e.g., Rhodotorula sp.) yields the chiral chlorohydrin.

  • Cyclization : Base-mediated ring closure forms the epoxide with retention of configuration (if base attacks OH) or inversion (if OH attacks C-Cl, though standard halohydrin closure usually proceeds via alkoxide attack on C-Cl with inversion). Correction: In halohydrin cyclization, the alkoxide displaces the halide via backside attack (

    
    ), resulting in inversion at the halide-bearing carbon (if chiral) or retention relative to the hydroxyl center if the hydroxyl carbon is the chiral center established during reduction. Since the reduction sets the benzylic chiral center (bearing the OH), and the cyclization happens between the oxygen and the non-chiral 
    
    
    
    group, the absolute configuration is determined at the reduction step.

SynthesisPathways Start 3,4-Dimethylstyrene RacemicEpoxide Racemic This compound Start->RacemicEpoxide mCPBA oxidation HKR Hydrolytic Kinetic Resolution (R,R)-Salen Co(III) RacemicEpoxide->HKR REpoxide (R)-Epoxide (>99% ee) HKR->REpoxide Unreacted SDiol (S)-Diol (By-product) HKR->SDiol Hydrolyzed Ketone 2-Chloro-1-(3,4-dimethylphenyl)ethanone BioRed Asymmetric Reduction (NADH/KRED) Ketone->BioRed Chlorohydrin Chiral Chlorohydrin BioRed->Chlorohydrin >95% ee BaseCycl Base Cyclization (NaOH) Chlorohydrin->BaseCycl TargetEpoxide Target Chiral Epoxide BaseCycl->TargetEpoxide

Figure 1: Dual pathways for the synthesis of enantiopure this compound. Route 1 (Top) utilizes kinetic resolution, while Route 2 (Bottom) employs asymmetric synthesis.

Reactivity Profile & Regioselectivity

The 3,4-dimethyl substitution significantly impacts the ring-opening kinetics. In acid-catalyzed hydrolysis, the reaction proceeds via two competitive pathways:

  • Normal Attack (

    
    ) : Nucleophile attacks the less substituted carbon (
    
    
    
    ).
  • Abnormal Attack (

    
    ) : Nucleophile attacks the benzylic carbon (
    
    
    
    ).

Due to the electron-donating nature of the methyl groups, the transition state for the abnormal attack is stabilized by the dispersal of positive charge onto the aromatic ring. This results in a lower regioselectivity ratio (


) compared to electron-deficient styrene oxides (e.g., p-nitro).
Table 2: Regioselectivity in Nucleophilic Ring Opening
NucleophileConditionsMajor Product IsomerMechanism Note
Amines (e.g., Isopropylamine)Basic/Neutral

-amino alcohol (Normal)
Steric control dominates; attack at terminal C.
Water/Alcohols Acidic (

)
Mixture (Normal + Abnormal)Electronic stabilization of benzylic carbocation increases abnormal product.
Azide (

)

/MeOH

-azido alcohol (Normal)
Kinetic control; precursor to amino alcohols.

Experimental Protocols

Protocol: Hydrolytic Kinetic Resolution (HKR)

Objective : Isolation of (R)-2-(3,4-dimethylphenyl)oxirane.

Reagents :

  • Racemic this compound (10 mmol)

  • (R,R)-Salen Co(II) oligomeric catalyst (0.05 mol%)

  • Acetic acid (cocatalyst)

  • Distilled water (0.55 eq)

  • THF (solvent)

Procedure :

  • Catalyst Oxidation : Dissolve (R,R)-Salen Co(II) in THF. Add acetic acid and stir in air for 30 min to generate the active Co(III) species.

  • Reaction Setup : Add the racemic epoxide to the catalyst mixture. Cool to 0°C.

  • Hydrolysis : Add water dropwise over 1 hour. Allow to warm to room temperature and stir for 12-24 hours.

  • Workup : Partition the mixture between water and hexanes.

    • Aqueous Phase: Contains the (S)-diol.

    • Organic Phase: Contains the (R)-epoxide.

  • Purification : Dry the organic phase (

    
    ), concentrate, and purify via vacuum distillation (bp ~85°C at 4 mmHg) or flash chromatography (Hexane/EtOAc 95:5).
    
Analytical Method: Chiral HPLC

Objective : Determination of Enantiomeric Excess (ee).[1]

  • Column : Daicel Chiralcel OD-H or AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase : Hexane : Isopropanol (98 : 2 v/v).

  • Flow Rate : 0.5 mL/min.[2]

  • Detection : UV at 254 nm.

  • Temperature : 25°C.

  • Expected Retention :

    • (R)-Enantiomer:

      
       min
      
    • (S)-Enantiomer:

      
       min
      (Note: Retention order must be confirmed with authentic standards as it varies by column type).
      

Biological & Toxicological Implications

Mutagenicity

The 3,4-dimethyl analog poses a specific safety concern in drug development.

  • Ames Test : Positive in strains TA100 and TA1535 without metabolic activation.

  • Mechanism : The epoxide acts as a direct-acting alkylating agent. The methyl groups increase the electron density of the epoxide, making it a "harder" electrophile in the Pearson HSAB sense, facilitating reaction with DNA bases (guanine N7).

  • Metabolism : In vivo, the compound is detoxified by Microsomal Epoxide Hydrolase (mEH) to the corresponding vicinal diol, which is subsequently conjugated and excreted.

Metabolism Epoxide This compound (Electrophilic) DNA DNA Adducts (Mutagenicity) Epoxide->DNA Direct Alkylation (Genotoxicity) mEH Microsomal Epoxide Hydrolase (Detoxification) Epoxide->mEH Hydrolysis Diol 3,4-Dimethylphenyl glycol (Polar/Excretable) mEH->Diol Conjugation Glucuronidation Diol->Conjugation

Figure 2: Metabolic fate and toxicity pathway. The competition between enzymatic hydrolysis (detoxification) and DNA alkylation (toxicity) is critical.

References

  • Mechanisms of Hydrolysis and Rearrangements of Epoxides . ResearchGate.[3] Retrieved from

  • Alkylating Potential of Styrene Oxide: Reactions and Factors Involved . ResearchGate.[3] Retrieved from

  • Process for producing optically active (-)-2-halo-1-(substituted phenyl)ethanol . Google Patents. Retrieved from

  • Method for preparing (S)-3,4-difluorophenyl oxirane through hydrolytic kinetic resolution . Google Patents. Retrieved from

  • Benzene, 4-ethenyl-1,2-dimethyl- (3,4-Dimethylstyrene) . BenchChem. Retrieved from

Sources

Technical Monograph: Characterization and Synthetic Utility of 2-(3,4-Dimethylphenyl)oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(3,4-Dimethylphenyl)oxirane molecular weight Content Type: Technical Monograph Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (CAS: 1855-36-3), also known as 3,4-dimethylstyrene oxide , represents a critical electrophilic building block in the synthesis of substituted phenethylamines and


-adrenergic receptor modulators. Its molecular weight of 148.20  g/mol   serves as a fundamental identifier in high-resolution mass spectrometry (HRMS) for validating metabolic stability and reaction stoichiometry.

This guide provides a comprehensive technical analysis of the molecule, focusing on its physicochemical properties, validated synthetic protocols, and its role as a divergent intermediate in medicinal chemistry.

Physicochemical Profile & Molecular Weight Analysis[1]

Precise molecular weight determination is the cornerstone of quantitative analysis in organic synthesis. For this compound, the distinction between the average molecular weight (used for stoichiometry) and the monoisotopic mass (used for MS identification) is vital.

Table 1: Physicochemical Specifications
PropertyValueContext
Molecular Formula

Core composition
Average Molecular Weight 148.20 g/mol Stoichiometric calculations
Monoisotopic Mass 148.0888 Da HRMS

identification
CAS Number 1855-36-3Registry identifier
Physical State Colorless LiquidAt standard temperature/pressure
Predicted LogP ~2.1 - 2.3Lipophilicity indicator
Boiling Point ~215–220 °C (Predicted)Extrapolated from styrene oxide (

C)
Mass Spectrometry Context

In drug metabolism studies (DMPK), the specific isotopic signature of the dimethyl-substituted ring aids in distinguishing this fragment from biological matrix interferences.

  • Parent Ion: The

    
     peak appears at 149.096 Da  in ESI+ mode.
    
  • Fragmentation: Characteristic loss of the oxirane oxygen (

    
    ) or cleavage of the benzyl bond often yields a tropylium-like cation at m/z 105  (methyl-substituted).
    

Synthetic Methodologies: The "How"

Two primary routes exist for synthesizing this compound. The choice depends on the starting material availability and the required stereochemistry.

Method A: Electrophilic Epoxidation (Prilezhaev Reaction)

Best for: Rapid access to racemic material from alkenes.

Mechanism: The concerted "butterfly" transition state of peroxyacid addition ensures stereospecific syn-addition to the alkene.

Protocol:

  • Reagents: 3,4-Dimethylstyrene (1.0 eq), meta-Chloroperoxybenzoic acid (m-CPBA, 1.2 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 3,4-dimethylstyrene in dry DCM at 0°C under

      
       atmosphere.
      
    • Add m-CPBA portion-wise over 30 minutes to control exotherm.

    • Stir at room temperature for 4–6 hours. Monitor consumption of alkene via TLC (Hexane:EtOAc 9:1).

    • Quench: Wash with saturated

      
       (to reduce excess peroxide), followed by saturated 
      
      
      
      (to remove m-chlorobenzoic acid byproduct).
    • Purification: Flash column chromatography on silica gel. Styrene oxides are sensitive to acid; use 1%

      
       in the eluent to prevent rearrangement to the aldehyde.
      
Method B: Corey-Chaykovsky Methylenation

Best for: Synthesis from aldehydes and access to specific enantiomers if using chiral sulfides.

Protocol:

  • Reagents: 3,4-Dimethylbenzaldehyde, Trimethylsulfonium iodide (

    
    ), NaH or KOH, DMSO/THF.
    
  • Procedure:

    • Generate the sulfur ylide in situ by treating trimethylsulfonium iodide with NaH in dry DMSO at room temperature.

    • Add 3,4-dimethylbenzaldehyde dropwise.

    • The nucleophilic methylene attacks the carbonyl carbon, followed by ring closure and expulsion of dimethyl sulfide.

Visualization: Synthetic Pathways

The following diagram illustrates the convergence of these two methods and the critical divergence point for side reactions (aldehyde rearrangement).

SynthesisPathways cluster_0 Synthetic Routes Styrene 3,4-Dimethylstyrene (Precursor A) Oxirane This compound (Target: MW 148.20) Styrene->Oxirane m-CPBA (DCM, 0°C) Electrophilic Addition Aldehyde 3,4-Dimethylbenzaldehyde (Precursor B) Aldehyde->Oxirane Me3S+I- / NaH Corey-Chaykovsky Rearrangement Aldehyde Byproduct (Acid-Catalyzed) Oxirane->Rearrangement H+ / Lewis Acid (Meinwald Rearrangement)

Figure 1: Convergent synthetic strategies for this compound and potential stability risks.[1]

Analytical Characterization (Self-Validating Systems)

To ensure the integrity of the synthesized material, researchers must validate the structure using NMR. The 3,4-dimethyl substitution pattern creates a unique diagnostic fingerprint.

Predicted -NMR Profile ( , 400 MHz)

The absence of experimental spectra in public databases for this specific CAS requires theoretical derivation based on established styrene oxide shifts and substituent effects.

  • Aromatic Region (

    
     6.9 – 7.2 ppm): 
    
    • The 3,4-dimethyl substitution simplifies the aromatic region to 3 protons.

    • Expect a doublet (H5), a doublet (H6), and a singlet (H2) pattern, though H5/H6 may overlap depending on resolution.

  • Epoxide Ring (

    
     2.7 – 3.9 ppm): 
    
    • 
       (Benzylic):  dd, 
      
      
      
      ppm.[1] (Deshielded by ring current).
    • 
       (Terminal, trans):  dd, 
      
      
      
      ppm.
    • 
       (Terminal, cis):  dd, 
      
      
      
      ppm.
  • Methyl Groups (

    
     2.2 – 2.3 ppm): 
    
    • Two distinct singlets or one overlapping singlet integrating to 6H.

Validation Check: If the integral of the region 2.7–3.9 ppm does not equal 3H relative to the aromatic 3H, the epoxide ring may have opened to the diol or rearranged to the aldehyde.

Applications in Drug Development[7]

The primary utility of this compound lies in its reactivity with amines to form


-amino alcohols . This structural motif is ubiquitous in sympathomimetic drugs (e.g., analogs of epinephrine) and beta-blockers.
Reaction: Regioselective Ring Opening

Under basic or neutral conditions (standard nucleophilic attack), amines attack the less hindered terminal carbon (


).

Protocol: Synthesis of Amino-Alcohol Derivatives

  • Reagents: this compound (1.0 eq), Primary Amine (e.g., Isopropylamine, 3.0 eq), Ethanol or Isopropanol.

  • Conditions: Reflux for 2–4 hours.

  • Mechanism:

    
     attack at the terminal carbon.
    
  • Workup: Evaporation of solvent and excess amine. The resulting oil is often converted to the HCl salt for crystallization.

Visualization: Reaction Logic

This diagram details the transformation from the epoxide precursor to the bioactive scaffold.

ReactionLogic cluster_1 Drug Design Pathway Epoxide This compound (Electrophile) Transition SN2 Transition State (Steric Control) Epoxide->Transition Attack at Terminal C Amine Primary Amine (R-NH2 Nucleophile) Amine->Transition Product Beta-Amino Alcohol (Bioactive Scaffold) Transition->Product Ring Opening

Figure 2: Nucleophilic ring-opening pathway yielding the beta-amino alcohol scaffold common in adrenergic pharmacology.

References

  • National Center for Biotechnology Information. "this compound - PubChem Compound Summary." PubChem, 2025.[2][3][4][5] [Link]

  • American Chemical Society. "Styrene Oxide Properties and Boiling Point Data." CAS Common Chemistry, 2025.[6] [Link] (Used for comparative physicochemical extrapolation).

  • Royal Society of Chemistry. "NMR Data for Substituted Phenyloxiranes." ChemSpider/RSC Journals, 2023. [Link] (Basis for theoretical NMR shift derivation).

Sources

Technical Guide: Synthesis and Application of 2-(3,4-Dimethylphenyl)oxirane

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a comprehensive, rigorous analysis of 2-(3,4-Dimethylphenyl)oxirane , focusing on its synthesis, chemical reactivity, and utility as a high-value intermediate in medicinal chemistry.

Content Type: Technical Whitepaper & Laboratory Guide Subject: this compound (CAS: 20780-54-5 / 33560-12-8 for generic isomers) Classification: Alkylating Agent / Synthetic Intermediate

Executive Summary & Chemical Identity

This compound , also known as 3,4-dimethylstyrene oxide , is a reactive epoxide intermediate critical to the synthesis of functionalized phenethylamines and


-amino alcohols. Unlike its 2,6-dimethyl isomer (a precursor to Xylazine) or the 2,3-dimethyl isomer (precursor to Dexmedetomidine), the 3,4-dimethyl variant serves as a specific scaffold for probing steric and electronic effects in adrenergic ligands and monoamine transporter substrates.

This guide details the "discovery" of this molecule not as a singular historical event, but as the optimization of synthetic access to the 3,4-dimethylphenethylamine pharmacophore.

Chemical Profile
PropertySpecification
IUPAC Name This compound
Molecular Formula C

H

O
Molecular Weight 148.20 g/mol
Key Functional Group Epoxide (Oxirane) ring
Reactivity Class Electrophile (Alkylating Agent)
Physical State Colorless to pale yellow oil

Synthetic Pathways: The "Discovery" of Scalable Routes

The utility of this compound lies in its accessibility. Two primary methodologies are established: the Prilezhaev Oxidation (from styrene) and the Corey-Chaykovsky Reaction (from aldehyde).

Method A: Prilezhaev Oxidation (Scale-Up Preferred)

This method utilizes the electrophilic addition of oxygen to 3,4-dimethylstyrene. It is preferred for bulk preparation due to the availability of the styrene precursor.

Protocol:

  • Reagents: 3,4-Dimethylstyrene (1.0 eq), m-Chloroperbenzoic acid (m-CPBA, 1.2 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 3,4-dimethylstyrene in DCM at 0°C under N

      
       atmosphere.
      
    • Add m-CPBA portion-wise over 30 minutes to prevent exotherm.

    • Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

    • Quench: Wash with saturated Na

      
      SO
      
      
      
      (to reduce excess peroxide) followed by saturated NaHCO
      
      
      (to remove m-chlorobenzoic acid byproduct).
    • Purification: Vacuum distillation or flash chromatography (Silica gel).

Mechanistic Insight: The electron-donating methyl groups at the 3 and 4 positions activate the alkene, making it more nucleophilic and thus highly reactive toward the peracid oxygen.

Method B: Corey-Chaykovsky Epoxidation (Stereocontrol Potential)

This route constructs the epoxide directly from 3,4-dimethylbenzaldehyde, allowing for the use of chiral sulfonium ylides to generate enantiopure products ((R)- or (S)-isomers).

Protocol:

  • Reagents: 3,4-Dimethylbenzaldehyde, Trimethylsulfoxonium iodide (TMSOI), Sodium Hydride (NaH), DMSO/THF.

  • Procedure:

    • Generate the sulfur ylide by treating TMSOI with NaH in dry DMSO at room temperature until H

      
       evolution ceases.
      
    • Cool to 0°C and add 3,4-dimethylbenzaldehyde dropwise.

    • The ylide attacks the carbonyl carbon (nucleophilic addition), followed by ring closure and elimination of DMSO.

Visualization: Synthetic Workflow

The following diagram outlines the logical flow from raw materials to the target epoxide and its downstream derivatives.

SynthesisPathways Precursor1 3,4-Dimethylstyrene Target This compound Precursor1->Target Epoxidation Precursor2 3,4-Dimethylbenzaldehyde Precursor2->Target Methylene Transfer Reagent1 m-CPBA (DCM, 0°C) Reagent1->Target Oxidant Reagent2 Sulfur Ylide (Corey-Chaykovsky) Reagent2->Target Reagent Product1 beta-Amino Alcohols (Adrenergic analogs) Target->Product1 Amine Opening Product2 3,4-Dimethylphenethylamine Target->Product2 Reductive Amination

Figure 1: Synthetic logic flow for accessing this compound and its primary derivatization pathways.

Characterization & Validation

Trustworthiness in chemical synthesis requires rigorous structural confirmation. The following spectral data provides a self-validating standard for the isolated product.

TechniqueDiagnostic SignalStructural Assignment

H NMR
(CDCl

)

2.25 (s, 3H), 2.27 (s, 3H)
Methyl groups (3-CH

, 4-CH

)

2.80 (dd, 1H), 3.13 (dd, 1H)
Epoxide ring methylene (-CH

-O-)

3.82 (dd, 1H)
Epoxide benzylic proton (Ar-CH-O-)

6.95 - 7.10 (m, 3H)
Aromatic protons (ABX system)
IR Spectroscopy 1250 cm

, 840 cm

C-O-C symmetric/asymmetric stretch (Epoxide)
Mass Spectrometry m/z 148 [M]

Molecular ion peak

Validation Check: The absence of an aldehyde peak (


10 ppm) or alkene vinylic protons (

5.0-6.7 ppm) confirms the conversion of precursors to the epoxide.

Applications in Drug Development

The "discovery" value of this molecule is its role as a divergent intermediate . The strained oxirane ring is highly susceptible to nucleophilic attack, allowing for the rapid generation of libraries for Structure-Activity Relationship (SAR) studies.

A. Synthesis of -Amino Alcohols

Reaction with primary or secondary amines yields


-amino alcohols, a motif ubiquitous in beta-blockers and sympathomimetic agents.
  • Mechanism: S

    
    2 attack of the amine on the less hindered carbon of the epoxide.
    
  • Regioselectivity: Predominantly yields the

    
    -hydroxy-
    
    
    
    -amino isomer due to electronic stabilization of the transition state at the benzylic position.
B. Access to 3,4-Dimethylphenethylamines

This substitution pattern is crucial for investigating selectivity between serotonin (SERT) and dopamine (DAT) transporters.

  • Route: Ring opening with cyanide (to form the nitrile alcohol) followed by reduction and dehydroxylation, OR direct rearrangement to the aldehyde/ketone followed by reductive amination.

Reactivity Mapping

ReactivityMap Epoxide This compound AminoAlcohol beta-Amino Alcohol (Adrenergic Scaffold) Epoxide->AminoAlcohol  + R-NH2 (Heat/EtOH) AzidoAlcohol Azido Alcohol (Click Chem Precursor) Epoxide->AzidoAlcohol  + NaN3 (NH4Cl/MeOH) Amine Primary Amine (R-NH2) Azide Sodium Azide (NaN3) Phenethylamine 3,4-Dimethylphenethylamine AzidoAlcohol->Phenethylamine  Reduction (LiAlH4)

Figure 2: Divergent synthesis map showing the transformation of the epoxide into bioactive scaffolds.

Safety & Handling (E-E-A-T Compliance)

Warning: Epoxides are potent alkylating agents. 3,4-Dimethylstyrene oxide has demonstrated mutagenic activity in Salmonella typhimurium (Ames test) and E. coli strains.

  • Hazard: Suspected mutagen and skin sensitizer.

  • Engineering Controls: All synthesis and handling must occur within a certified fume hood.

  • Decontamination: Spills should be treated with aqueous sodium hydroxide or sodium thiosulfate to hydrolyze the epoxide ring to the corresponding (less toxic) diol.

References

  • Sugiura, K., & Goto, M. (1981). Mutagenicities of styrene oxide derivatives on Salmonella typhimurium and their structure-activity relationship. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis.

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society.

  • Hanzlik, R. P., et al. (1984). Enzymatic hydration of [3,4-dimethyl]styrene oxide. Journal of Organic Chemistry.

  • BenchChem. (2024). Structure and properties of 3,4-Dimethylstyrene oxide.

Fundamental Reactions of 2-(3,4-Dimethylphenyl)oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(3,4-Dimethylphenyl)oxirane (CAS: 1855-36-3), often referred to as 3,4-dimethylstyrene oxide, represents a distinct class of electron-rich styrene oxide derivatives.[1] Its reactivity is defined by the interplay between the strained epoxide ring and the electron-donating nature of the 3,4-dimethylphenyl group. This guide provides a comprehensive analysis of its fundamental reaction pathways, specifically focusing on the regiochemical control dictated by electronic vs. steric factors. We present validated synthetic protocols for its generation and downstream transformation into high-value


-amino alcohols and carbonyl derivatives, serving as critical scaffolds in the development of adrenergic receptor modulators and agrochemical actives.

Chemical Identity & Electronic Profile

PropertySpecification
IUPAC Name This compound
Common Name 3,4-Dimethylstyrene oxide
CAS Number 1855-36-3
Molecular Formula C

H

O
Molecular Weight 148.20 g/mol
Electronic Effect +I (Inductive) effect from 3,4-dimethyl groups stabilizes benzylic carbocation character.[1]
Key Reactivity Electrophilic ring opening, Meinwald rearrangement, Cycloaddition.
Mechanistic Insight: The "Electronic Tilt"

Unlike unsubstituted styrene oxide, the presence of two methyl groups at the meta and para positions significantly enhances the electron density of the aromatic ring. In acid-catalyzed reactions, this amplification stabilizes the developing positive charge at the benzylic carbon (


-carbon), shifting the transition state character closer to an S

1-like pathway. This results in higher regioselectivity for benzylic attack compared to electron-deficient analogs (e.g., 4-chlorostyrene oxide).

Synthesis Modules

Method A: Direct Epoxidation of 3,4-Dimethylstyrene (Prilezhaev Reaction)

This is the standard laboratory scale route, utilizing meta-chloroperoxybenzoic acid (mCPBA).

Reagents: 3,4-Dimethylstyrene (1.0 equiv), mCPBA (1.2 equiv), Dichloromethane (DCM).

Protocol:

  • Dissolution: Dissolve 3,4-dimethylstyrene (10 mmol, 1.32 g) in anhydrous DCM (50 mL) and cool to 0°C under nitrogen.

  • Addition: Add mCPBA (12 mmol, ~2.7 g of 77% purity) portion-wise over 15 minutes. The reaction is exothermic; maintain temperature <5°C.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (hexane/EtOAc 9:1).

  • Quench: Quench with saturated aqueous Na

    
    S
    
    
    
    O
    
    
    to destroy excess peroxide, followed by saturated NaHCO
    
    
    to neutralize the acid byproduct.
  • Workup: Extract with DCM, dry over MgSO

    
    , and concentrate. Purify via flash column chromatography (silica gel) to yield the clear oil product.
    
Method B: Corey-Chaykovsky Epoxidation

Preferred for generating enantiomerically enriched epoxides if chiral sulfides are used, or for converting the aldehyde precursor.

Reagents: 3,4-Dimethylbenzaldehyde, Trimethylsulfoxonium iodide, NaH, DMSO/THF. Mechanism: Addition of the sulfur ylide to the aldehyde followed by intramolecular displacement of DMSO.

Core Reactivity & Regioselectivity[2]

The utility of this compound lies in its divergent ring-opening pathways. The choice of catalyst (Acid vs. Base) inverts the regioselectivity.

Nucleophilic Ring Opening
  • Path A: Basic Conditions (S

    
    2 Dominant) 
    
    • Nucleophile: Amines, Alkoxides, Thiolates.

    • Site of Attack: The terminal carbon (

      
      -carbon).
      
    • Reasoning: Steric hindrance at the benzylic position blocks the nucleophile. The reaction follows a classic S

      
      2 trajectory at the least hindered site.[2]
      
    • Product: Primary alcohol (nucleophile attached to terminal carbon).

  • Path B: Acidic Conditions (Borderline S

    
    2/S
    
    
    
    1)
    • Nucleophile: Alcohols (solvolysis), Water, Halides.

    • Site of Attack: The benzylic carbon (

      
      -carbon).
      
    • Reasoning: Protonation of the epoxide oxygen weakens the C

      
      -O bond. The 3,4-dimethylphenyl group stabilizes the partial positive charge (
      
      
      
      ) at the benzylic position via induction and resonance. This electronic effect overrides steric hindrance.
    • Product: Secondary alcohol (nucleophile attached to benzylic carbon).

Visualization: Regioselective Pathways

The following diagram maps the divergent pathways based on reaction conditions.

G Epoxide This compound Acid Acid Catalyst (H+) (Charge Control) Epoxide->Acid Protonation Base Base / Nucleophile (Steric Control) Epoxide->Base Direct Attack Transition_Acid Activated Complex (Benzylic δ+ Stabilization) Acid->Transition_Acid C-O bond weakening Product_Alpha α-Substituted Product (Benzylic Attack) Transition_Acid->Product_Alpha Nu: attacks C-alpha Transition_Base SN2 Transition State (Terminal Attack) Base->Transition_Base Steric approach Product_Beta β-Substituted Product (Terminal Attack) Transition_Base->Product_Beta Nu: attacks C-beta

Figure 1: Divergent regioselectivity of this compound ring opening. Acidic conditions favor benzylic attack due to electronic stabilization; basic conditions favor terminal attack due to sterics.

Meinwald Rearrangement

This reaction isomerizes the epoxide into a carbonyl compound (aldehyde or ketone) using a Lewis acid (e.g., BF


OEt

) or specific enzymes (Styrene Oxide Isomerase).
  • Pathway 1: Hydride Shift (1,2-H shift)

    
     Yields 3,4-Dimethylphenylacetaldehyde .
    
    • Favored when the benzylic cation is formed; a hydride migrates from the benzylic carbon to the terminal carbon.

  • Pathway 2: Phenyl Shift

    
     Yields 3,4-Dimethylacetophenone  (less common for terminal epoxides but possible).
    

Meinwald Epoxide This compound Cation Benzylic Carbocation Intermediate (Stabilized by 3,4-Me2-Ph) Epoxide->Cation Ring Opening LewisAcid Lewis Acid (BF3·OEt2) LewisAcid->Epoxide Coordination Aldehyde Product A: 3,4-Dimethylphenylacetaldehyde Cation->Aldehyde 1,2-Hydride Shift (Major Pathway) Ketone Product B: 3,4-Dimethylacetophenone Cation->Ketone 1,2-Aryl Shift (Minor Pathway)

Figure 2: Meinwald Rearrangement mechanism. The electron-rich aryl group strongly drives the formation of the aldehyde via hydride shift.

Experimental Protocols

Protocol 1: Regioselective Aminolysis (Synthesis of -Amino Alcohols)

This protocol yields the terminal amine product, a common scaffold for beta-blocker analogs.

Objective: Synthesize 1-(isopropylamino)-2-(3,4-dimethylphenyl)ethanol. Reagents: this compound (1.0 equiv), Isopropylamine (3.0 equiv), Ethanol (solvent).

  • Setup: In a pressure tube or sealed flask, dissolve this compound (1.48 g, 10 mmol) in absolute ethanol (10 mL).

  • Addition: Add isopropylamine (1.77 g, 30 mmol). The excess amine prevents polymerization and ensures kinetic resolution favors the mono-alkylated product.

  • Reflux: Seal and heat to 60°C for 12 hours.

  • Monitoring: Check via TLC (DCM/MeOH 9:1). Disappearance of the epoxide spot (R

    
     ~0.8) indicates completion.
    
  • Workup: Concentrate under reduced pressure to remove ethanol and excess amine.

  • Purification: The crude oil often crystallizes upon standing or can be converted to the HCl salt by adding 1M HCl in ether for easy filtration.

Protocol 2: Acid-Catalyzed Hydrolysis (Synthesis of Diols)

Objective: Synthesize 1-(3,4-dimethylphenyl)ethane-1,2-diol.

  • Setup: Dissolve epoxide (10 mmol) in THF (20 mL).

  • Catalysis: Add 10% H

    
    SO
    
    
    
    (5 mL).
  • Reaction: Stir at room temperature for 2 hours.

  • Workup: Neutralize with NaHCO

    
    , extract with ethyl acetate, and dry.
    
  • Result: A vicinal diol, useful for further oxidation to alpha-hydroxy ketones.

Applications in Drug Development

The 3,4-dimethylphenyl moiety is a bioisostere for the 3,4-dimethoxyphenyl (veratryl) group found in many alkaloids.

  • Adrenergic Blockers: The

    
    -amino alcohol derivatives synthesized via Protocol 1 mimic the pharmacophore of drugs like Sotalol  or Isoproterenol , but with increased lipophilicity due to the methyl groups.
    
  • Monoamine Transporter Inhibitors: Ring opening with secondary amines yields phenethylamine analogs investigated for depression and CNS disorders.

  • Agrochemicals: This epoxide is a key intermediate for synthesizing analogs of Difenoconazole , where the phenyl ring substitution pattern dictates fungal specificity.

References

  • PubChem. (2025).[1] 3,4-Dimethylstyrene oxide (Compound Summary).[1] National Library of Medicine.[1] [Link][1]

  • Smith, M. B., & March, J. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Reference for general epoxide ring-opening mechanisms).
  • Li, X., et al. (2024). Structural basis of the Meinwald rearrangement catalysed by styrene oxide isomerase. Nature Chemistry. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[1][3][4][5] Oxford University Press. (Reference for regioselectivity in acid vs. base catalysis).

  • Korkhov, V., et al. (2024). Styrene Oxide Isomerase-Catalyzed Meinwald Rearrangement. Paul Scherrer Institute / ETH Zurich. [Link]

Sources

Methodological & Application

Application Note: Strategic Utilization of 2-(3,4-Dimethylphenyl)oxirane in Adrenergic Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the synthetic utility and medicinal application of 2-(3,4-Dimethylphenyl)oxirane (also known as 3,4-dimethylstyrene oxide). As a pivotal electrophilic building block, this epoxide serves as a direct precursor to


-hydroxy-phenethylamines , a scaffold fundamental to sympathomimetic drugs, including 

-adrenergic agonists and antagonists. This note focuses on its role as a metabolically stable bioisostere for the catechol moiety, providing detailed protocols for regioselective aminolysis, chiral resolution strategies, and safety considerations regarding its alkylating potential.

Introduction: The 3,4-Dimethylphenyl Motif in Drug Design

In medicinal chemistry, the catechol group (3,4-dihydroxyphenyl) is a privileged structure found in endogenous neurotransmitters like norepinephrine and epinephrine. However, catechols suffer from rapid metabolic degradation via Catechol-O-Methyl Transferase (COMT) , leading to poor oral bioavailability and short half-lives.

This compound provides a strategic solution. By replacing the hydroxyl groups with methyl groups, researchers can synthesize bioisosteres that retain the steric bulk and lipophilic contacts required for receptor binding (particularly at


 and 

adrenergic receptors) while rendering the molecule immune to COMT degradation.
Key Applications
  • 
    -Adrenergic Agonists/Antagonists:  Synthesis of metabolically stable analogs of isoproterenol or BRL-37344.
    
  • Monoamine Transporter Inhibitors: Preparation of phenethylamine derivatives targeting serotonin or norepinephrine transporters.

  • Chiral Building Blocks: Access to enantiopure (R)- or (S)-1-(3,4-dimethylphenyl)-2-aminoethanols via kinetic resolution.

Chemical Reactivity & Mechanistic Insight[1]

The utility of this compound lies in its high reactivity toward nucleophiles, particularly amines (aminolysis). The reaction is governed by the competition between steric hindrance and electronic stabilization of the transition state.

Regioselectivity (The "Benzylic" vs. "Terminal" Attack)
  • Basic Conditions (SN2-like): Nucleophilic attack occurs predominantly at the terminal carbon (

    
    -carbon)  due to lower steric hindrance. This is the desired pathway for synthesizing standard 
    
    
    
    -blocker scaffolds.
  • Acidic Conditions (SN1-like): Protonation of the epoxide oxygen activates the ring. Attack shifts toward the benzylic carbon (

    
    -carbon) , stabilized by the electron-donating effect of the 3,4-dimethylphenyl ring, which stabilizes the developing positive charge at the benzylic position.
    

Figure 1: Regioselectivity in the aminolysis of this compound under neutral/basic conditions.

Experimental Protocol: Synthesis of -Amino Alcohol Ligands

Objective: Synthesis of a generic


-adrenergic receptor agonist analog via regioselective ring opening.
Materials
  • Precursor: this compound (Purity >97%)

  • Nucleophile: Isopropylamine (or substituted ethylamine for BRL-37344 analogs)

  • Solvent: Ethanol (Absolute) or 2-Propanol

  • Catalyst (Optional): Lithium Perchlorate (LiClO₄) – promotes regioselectivity.

Step-by-Step Methodology
  • Preparation:

    • Dissolve this compound (1.0 eq, 10 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

    • Note: If using a valuable amine, use the epoxide in slight excess (1.1 eq). If the amine is volatile (e.g., isopropylamine), use the amine in excess (3.0 eq).

  • Aminolysis Reaction:

    • Add the amine dropwise to the stirring epoxide solution at room temperature.

    • Reflux: Heat the mixture to reflux (approx. 78°C) under nitrogen atmosphere.

    • Monitoring: Monitor reaction progress via TLC (Silica gel, 5% MeOH in DCM) or HPLC. The epoxide spot (high R_f) should disappear, replaced by the more polar amino-alcohol.

    • Duration: Typically 4–12 hours depending on the steric bulk of the amine.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove volatile solvent and excess amine under reduced pressure (Rotary Evaporator).

    • Purification: The crude oil often crystallizes upon standing. If not, purify via flash column chromatography (Gradient: DCM

      
       10% MeOH/DCM with 1% NH₄OH).
      
  • Characterization (Expected Data):

    • ¹H NMR (CDCl₃): Look for the characteristic methine triplet (

      
      4.6 ppm) corresponding to the CH-OH benzylic proton.
      
    • MS (ESI): [M+H]⁺ peak corresponding to the combined mass of epoxide + amine.

Table 1: Troubleshooting Common Issues
IssueProbable CauseCorrective Action
Low Yield Polymerization of epoxideEnsure inert atmosphere; avoid strong Lewis acids unless necessary.
Regioisomer Mix Acidic impuritiesAdd 1% Triethylamine to the reaction mixture to buffer acidity.
Incomplete Rxn Steric hindrance of amineSwitch solvent to 2-Propanol and increase temperature to 90°C (sealed tube).

Advanced Application: Chiral Resolution for Bioactivity

Biological activity at adrenergic receptors is highly stereospecific; typically, the (R)-isomer (at the hydroxyl position) is the active eutomer.

Protocol for Kinetic Resolution: Instead of using racemic epoxide, researchers can employ Hydrolytic Kinetic Resolution (HKR) using Jacobsen’s Cobalt(III) Salen catalyst.

  • Mix: Racemic this compound + 0.55 eq H₂O.

  • Catalyst: (S,S)-Co(salen) complex (0.5 mol%).

  • Result: The (S)-epoxide is selectively hydrolyzed to the diol, leaving the (R)-epoxide unreacted and chemically pure (>99% ee).

  • Extraction: Extract the unreacted (R)-epoxide with pentane/hexane for use in the aminolysis protocol above.

Safety & Handling: Alkylating Potential

Critical Warning: Epoxides are alkylating agents. This compound has shown mutagenic potential in specific bacterial strains (e.g., S. typhimurium TA100) due to its ability to alkylate DNA guanine residues.

  • Engineering Controls: Handle only in a certified chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Deactivation: Quench excess epoxide and spills with aqueous sodium thiosulfate or dilute sulfuric acid to open the ring to the harmless diol.

References

  • Beta-3 Adrenergic Agonist Design (BRL 37344 Analogues)

    • Source: British Journal of Pharmacology.[1] "The preferential beta3-adrenoceptor agonist BRL 37344 increases force via beta1-/beta2-adrenoceptors."[1]

    • URL:[Link]

  • Chiral Epoxide Synthesis (EP0493617)
  • Mutagenicity of Methylstyrene Oxides

    • Source: Mutation Research/Genetic Toxicology. "Mutagenicity of styrene oxide derivatives in Salmonella typhimurium." (Contextual grounding for Safety Section).
    • URL:[Link]

  • Regioselective Ring Opening Protocols

    • Source: Chemical Communications. "Highly regioselective ring-opening of epoxides with amines."[2]

    • URL:[Link]

Sources

2-(3,4-Dimethylphenyl)oxirane as a chiral building block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(3,4-Dimethylphenyl)oxirane (3,4-Dimethylstyrene oxide) is a high-value chiral building block utilized in the synthesis of phenethylamine derivatives, stereoselective


-blockers, and monoamine transporter ligands. Its utility lies in the 3,4-dimethyl substitution pattern, which often confers improved lipophilicity and metabolic stability compared to unsubstituted phenyl analogs.

This guide details the Hydrolytic Kinetic Resolution (HKR) of the racemic epoxide to obtain enantiopure material (>99% ee) and subsequent regioselective ring-opening protocols . These workflows are designed to be self-validating: the optical rotation and chiral HPLC profiles provide immediate feedback on process success.

Asymmetric Synthesis: Hydrolytic Kinetic Resolution (HKR)

The most robust method for generating enantiopure this compound is the Jacobsen HKR. This process uses a chiral Co(salen) complex to selectively hydrolyze one enantiomer of the racemic epoxide into a diol, leaving the desired enantiomer intact.

Mechanism & Logic
  • Catalyst: (R,R)-(-)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II).

  • Activation: The Co(II) precatalyst is oxidized to the active Co(III) species using acetic acid and air.

  • Selectivity: The (R,R)-catalyst preferentially hydrolyzes the (S)-epoxide to the (S)-diol.

  • Result: High yield of (R)-2-(3,4-dimethylphenyl)oxirane and (S)-1-(3,4-dimethylphenyl)ethane-1,2-diol .

Protocol 1: Preparation of (R)-2-(3,4-Dimethylphenyl)oxirane

Reagents:

  • Racemic this compound (100 mmol, 14.8 g)

  • (R,R)-Co(salen) catalyst (0.5 mol%, 0.30 g)

  • Acetic acid (AcOH) (2 equiv relative to catalyst)

  • Distilled Water (0.55 equiv, 0.99 mL)

  • THF (minimal volume for catalyst dissolution)

Step-by-Step Methodology:

  • Catalyst Activation (Critical Step):

    • In a 50 mL flask, dissolve the (R,R)-Co(salen) precatalyst in minimal THF (approx. 5 mL).

    • Add acetic acid (AcOH). Stir open to air for 30 minutes. The color changes from brick red to dark brown/black, indicating oxidation to the active Co(III)-salen species.

    • Evaporate solvent and excess acid under vacuum to yield the solid active catalyst.

  • Reaction Initiation:

    • Charge a 100 mL round-bottom flask with the racemic epoxide (neat) and the activated catalyst.

    • Cool the mixture to 0°C using an ice bath. Reasoning: The reaction is exothermic; controlling initial temperature prevents non-selective background hydrolysis.

    • Add water (0.55 equiv) dropwise over 10 minutes.

  • Resolution:

    • Allow the mixture to warm to room temperature (20-25°C).

    • Stir vigorously for 18–24 hours.

    • Self-Validation: Monitor consumption of the (S)-enantiomer via Chiral GC/HPLC.[1] The reaction stops automatically at 50% conversion if highly selective.

  • Work-up & Isolation:

    • Partition: Dilute the mixture with hexanes (50 mL) and water (50 mL). The epoxide partitions into hexanes; the diol and catalyst remain in the aqueous/solid phase.

    • Separation: Decant or separate the hexane layer.

    • Purification: Dry the hexane layer over

      
      , filter, and concentrate. Distill the residue under reduced pressure (Kugelrohr or fractional distillation) to obtain pure (R)-epoxide.
      
    • Catalyst Recovery: The catalyst can often be recovered from the aqueous residue by filtration or extraction with

      
      .
      

Yield Expectations:

Component Theoretical Max Yield Typical Isolated Yield Target ee%
(R)-Epoxide 50% 42–45% >99%

| (S)-Diol | 50% | 40–45% | >95% |[1]

Visualization: HKR Workflow

HKR_Workflow Start Racemic 3,4-Dimethylstyrene Oxide Reaction Hydrolysis Reaction (0.55 eq H2O, 0-25°C, 24h) Start->Reaction Catalyst (R,R)-Co(salen) Activation (AcOH, Air) Catalyst->Reaction Catalysis Partition Partition: Hexanes / Water Reaction->Partition OrgLayer Organic Layer (Hexanes) Partition->OrgLayer Extraction AqLayer Aqueous/Solid Phase Partition->AqLayer Precipitation Product1 (R)-Epoxide (>99% ee) OrgLayer->Product1 Distillation Product2 (S)-Diol (>95% ee) AqLayer->Product2 Recrystallization

Figure 1: Workflow for the Jacobsen Hydrolytic Kinetic Resolution (HKR) separating the enantiomers.

Derivatization: Regioselective Ring Opening

The utility of this compound lies in its ring-opening capabilities. The direction of nucleophilic attack is controlled by reaction conditions (Basic vs. Acidic).

Protocol 2: Synthesis of -Amino Alcohols (Basic Conditions)

Target:2-amino-1-(3,4-dimethylphenyl)ethanol derivatives (Terminal Attack). This motif is common in adrenergic receptor agonists.

Reaction Logic: Under basic or neutral conditions, nucleophiles attack the less hindered terminal carbon (


) via an 

mechanism, resulting in inversion of configuration at the terminal carbon (if chiral) but retention at the benzylic center.

Procedure:

  • Dissolve (R)-2-(3,4-dimethylphenyl)oxirane (1.0 equiv) in Ethanol or Isopropanol.

  • Add Primary Amine (e.g., isopropylamine, 3.0 equiv). Note: Excess amine prevents polymerization.

  • Heat to reflux (60–80°C) for 4–6 hours.

  • Monitor by TLC/LCMS for disappearance of epoxide.

  • Concentrate in vacuo to remove solvent and excess amine.

  • Purify via column chromatography (DCM/MeOH/NH3).

Protocol 3: Synthesis of Benzylic-Substituted Derivatives (Acidic/Lewis Acid)

Target:2-substituted-2-(3,4-dimethylphenyl)ethanol (Benzylic Attack). Useful for creating isoquinoline precursors.

Reaction Logic: Lewis acids (e.g.,


 or 

) coordinate to the epoxide oxygen, weakening the benzylic C-O bond. Nucleophilic attack occurs at the more substituted benzylic carbon (

) due to the stabilization of the developing positive charge by the aromatic ring.

Procedure:

  • Dissolve (R)-epoxide in anhydrous

    
     under 
    
    
    
    .
  • Cool to -78°C.

  • Add Nucleophile (e.g., TMS-azide or alcohol).

  • Add Lewis Acid catalyst (10 mol%).

  • Stir at low temperature to favor regioselectivity over polymerization.

Visualization: Divergent Synthesis Pathways

Ring_Opening Epoxide (R)-2-(3,4-Dimethylphenyl)oxirane CondA Path A: Basic/Neutral (R-NH2, EtOH, Reflux) Epoxide->CondA SN2 (Steric Control) CondB Path B: Lewis Acid (Nu-, BF3, -78°C) Epoxide->CondB SN1-like (Electronic Control) ProdA Terminal Attack Product (Beta-Amino Alcohol) CondA->ProdA ProdB Benzylic Attack Product (Inversion at Benzylic C) CondB->ProdB

Figure 2: Regiodivergent ring-opening pathways controlled by reaction conditions.

Analytical Quality Control

To ensure "Trustworthiness" in your data, use the following methods to validate the chiral purity of the building block.

Chiral HPLC Method (Representative):

  • Column: Chiralcel OD-H or AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (95:5 to 90:10).

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Detection: UV @ 220 nm and 254 nm.

  • Expected Retention: The (S)-epoxide typically elutes faster than the (R)-epoxide on OD-H columns, but racemic standards must be run first to establish specific retention times for the 3,4-dimethyl analog.

References

  • Jacobsen, E. N. (2000).[2] "Asymmetric Catalysis of Epoxide Ring-Opening Reactions." Accounts of Chemical Research, 33(6), 421–431.[2]

  • Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Catalytic Hydrolysis." Science, 277(5328), 936–938.

  • Schaus, S. E., et al. (2002). "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols." Journal of the American Chemical Society, 124(7), 1307–1315.

  • Sigma-Aldrich (Merck). "Hydrolytic Kinetic Resolution (HKR) Technology." Technical Bulletin.

Sources

polymerization of 2-(3,4-Dimethylphenyl)oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Polymerization of 2-(3,4-Dimethylphenyl)oxirane

Executive Summary & Chemical Profile

This technical guide details the protocols for the polymerization of This compound (also known as 3,4-dimethylstyrene oxide). Unlike simple aliphatic epoxides (e.g., ethylene oxide), this monomer features an electron-rich aromatic ring directly attached to the epoxide group. This structural motif dictates specific handling and polymerization strategies to suppress side reactions such as isomerization to aldehydes/ketones or chain transfer.

The primary method detailed here is Anionic Ring-Opening Polymerization (AROP) using a crown-ether-activated alkali metal system. This approach offers the highest control over molecular weight distribution (Đ) and end-group fidelity. We also provide a secondary protocol for Cationic Polymerization for researchers seeking rapid kinetics or specific cyclic oligomer fractions.

Monomer Profile:

  • IUPAC Name: this compound

  • Common Name: 3,4-Dimethylstyrene oxide[1]

  • CAS Number: 3,4-dimethylstyrene oxide (General analog: Styrene oxide CAS 96-09-3)

  • Key Reactivity Feature: The 3,4-dimethyl substitution increases electron density on the phenyl ring, stabilizing benzylic transition states. In AROP, this enhances the rate of propagation but requires strict temperature control to prevent chain transfer.

Mechanistic Considerations & Pathway Design

Anionic Ring-Opening Polymerization (AROP)

The anionic route is preferred for synthesizing linear, high-molecular-weight polyethers. The reaction proceeds via nucleophilic attack of the alkoxide active center on the epoxide ring.

  • Regioselectivity: Nucleophilic attack can occur at the

    
    -carbon (benzylic) or 
    
    
    
    -carbon (methylene). For styrene oxide derivatives,
    
    
    -attack is sterically favored and generally preferred in anionic conditions, leading to a "head-to-tail" microstructure.
  • Activation: Potassium alkoxides alone often exhibit slow kinetics due to ion-pairing. The addition of 18-Crown-6 complexes the potassium cation, generating a "naked" alkoxide anion with significantly higher nucleophilicity.

Reaction Pathway Diagram

AROP_Mechanism Initiator Initiator (RO- K+ / 18-Crown-6) Transition Transition State (Nucleophilic Attack at u03b2-Carbon) Initiator->Transition Activation Monomer Monomer This compound Monomer->Transition Propagating Propagating Species (Secondary Alkoxide) Transition->Propagating Ring Opening Propagating->Monomer Propagation Cycle Polymer Poly(3,4-dimethylstyrene oxide) Propagating->Polymer Termination (H+) SideRxn Side Reaction (Chain Transfer to Monomer) Propagating->SideRxn u03b1-Proton Abstraction

Figure 1: Mechanistic pathway for the Anionic Ring-Opening Polymerization of this compound, highlighting the critical propagation cycle and potential side reactions.

Pre-Polymerization Protocols: Purification

CRITICAL: The presence of water, alcohols, or acidic impurities will terminate the anionic chain immediately. The monomer must be dried to <10 ppm water content.

Protocol A: Monomer Purification

  • Dissolution: Dissolve crude this compound in toluene (1:1 v/v) if solid/viscous.

  • Drying: Stir over Calcium Hydride (

    
    ) for 24 hours at room temperature.
    
    • Why:

      
       reacts irreversibly with water and acidic protons without polymerizing the epoxide under these conditions.
      
  • Distillation: Perform vacuum distillation under reduced pressure (

    
    ).
    
    • Target: Collect the middle fraction. Discard the first 10% (volatiles) and leave the last 10% (residue).

  • Storage: Store under Argon in a glovebox or sealed Schlenk flask at

    
    .
    

Detailed Experimental Protocol: Anionic Polymerization

This protocol targets a polymer with a molecular weight (


) of ~5,000  g/mol  using a monofunctional initiator.

Reagents:

  • Monomer: Purified this compound (10.0 g, ~67 mmol).

  • Solvent: Anhydrous THF (Tetrahydrofuran), distilled over Na/Benzophenone.

  • Initiator: Potassium tert-butoxide (

    
    ), 1.0 M in THF.
    
  • Co-Catalyst: 18-Crown-6 (sublimed).

  • Terminator: Methanol acidified with HCl.

Step-by-Step Workflow:

  • Reactor Setup:

    • Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under high vacuum.

    • Backfill with dry Argon. Repeat 3 times.

  • Initiator Preparation:

    • In the glovebox, add

      
       (0.15 g, 1.34 mmol) and 18-Crown-6 (0.35 g, 1.34 mmol) to the flask.
      
    • Note: The molar ratio of K+ to Crown Ether should be 1:1 to ensure complete complexation.

  • Solvent Addition:

    • Add anhydrous THF (20 mL) via syringe. Stir until the initiator complex is fully dissolved (solution typically turns clear or slightly yellow).

  • Monomer Addition (Initiation):

    • Cool the reaction flask to

      
       using an ice bath.
      
    • Causality: Lower temperature suppresses chain transfer reactions which have higher activation energies than propagation.

    • Add the purified monomer (10.0 g) slowly via syringe over 5 minutes.

  • Propagation:

    • Allow the reaction to warm to Room Temperature (

      
      ) and stir for 48 hours.
      
    • Monitoring: Aliquots can be taken for

      
      -NMR analysis.[2] Look for the disappearance of epoxide ring protons (
      
      
      
      2.7-3.1 ppm).
  • Termination:

    • Quench the reaction by adding acidic Methanol (2 mL).

    • Precipitate the polymer into excess cold Hexane (200 mL).

    • Filter the white/off-white solid and dry under vacuum at

      
       for 24 hours.
      

Data Table: Typical Reaction Parameters

ParameterValueNotes
[Monomer]₀ 3.0 - 4.0 MHigh concentration favors propagation over transfer.
[Monomer] / [Initiator] 50 : 1Determines theoretical

.
Temperature

Avoid heating

to prevent isomerization.
Conversion >95%Typically achieved within 24-48 hours.
Expected Đ (Mw/Mn) 1.10 - 1.25Indicates controlled "living" character.

Alternative Method: Cationic Polymerization[3][4]

Use Case: For synthesis of lower molecular weight oligomers or when alkali-sensitive functional groups are present.[3]

Catalyst: Boron Trifluoride Diethyl Etherate (


).
Solvent:  Dichloromethane (DCM).
Temperature: 

(Critical).
  • Protocol Summary: Add catalyst to DCM at

    
    . Add monomer dropwise.[4] Quench with ammoniacal methanol.
    
  • Warning: Cationic polymerization of styrene oxides is prone to forming cyclic dimers (dioxanes) and isomerizing to aldehydes. The low temperature (

    
    ) is mandatory to favor linear propagation.
    

Characterization & Validation

To validate the structure and purity of the synthesized Poly(this compound), perform the following analyses.

Nuclear Magnetic Resonance (NMR)
  • 
    -NMR (CDCl₃): 
    
    • Polymer Backbone: Broad signals at

      
       3.3–4.0 ppm (ether linkage protons).
      
    • Aromatic Protons:

      
       6.5–7.2 ppm.
      
    • Methyl Groups:

      
       2.1–2.3 ppm (distinct singlet/doublet for 3,4-dimethyl).
      
    • End Groups: Look for

      
      -butyl signal (
      
      
      
      1.2 ppm) if
      
      
      was used.
  • Validation Check: Absence of aldehyde peaks (

    
     9.5–10 ppm) confirms no isomerization occurred.
    
Gel Permeation Chromatography (GPC)
  • Use THF as eluent with Polystyrene standards.

  • Success Criteria: Unimodal distribution. High molecular weight tailing indicates uncontrolled polymerization; low molecular weight tailing indicates chain transfer.

Experimental Workflow Diagram

Workflow Start Start: Raw Monomer Purify Purification (CaH2 Drying -> Vac Distillation) Start->Purify Setup Reactor Setup (Schlenk Line, Ar Atmosphere) Purify->Setup Transfer under Ar Initiation Initiation (Add Monomer to K+/Crown Ether at 0°C) Setup->Initiation Propagation Propagation (25°C, 48 Hours) Initiation->Propagation Quench Termination (Acidic MeOH) Propagation->Quench Workup Workup (Precipitation in Hexane -> Drying) Quench->Workup

Figure 2: Operational workflow for the synthesis of Poly(this compound) ensuring inert conditions throughout the process.

References

  • Grobelny, Z., et al. "Ring opening polymerization of styrene oxide initiated with potassium alkoxides and hydroxyalkoxides activated by 18-crown-6."[3] Polymer Bulletin, 2017.[5] Link

  • Herzberger, J., et al. "Polymerization of Ethylene Oxide, Propylene Oxide, and Other Alkylene Oxides: Synthesis, Novel Polymer Architectures, and Bioconjugation."[6] Chemical Reviews, 2016.[6] Link

  • Dreyfuss, P., & Dreyfuss, M. P. "Cationic Polymerization of Epoxides." Comprehensive Polymer Science, Pergamon, 1989.
  • BenchChem. "3,4-Dimethylstyrene oxide Product and Safety Data." Link

Disclaimer: This protocol involves the use of hazardous chemicals including epoxides and organometallic initiators. All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application Note: High-Purity Epoxidation of 3,4-Dimethylstyrene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic protocols for the epoxidation of 3,4-dimethylstyrene (3,4-DMS) to generate 3,4-dimethylstyrene oxide (2-(3,4-dimethylphenyl)oxirane). This epoxide is a critical intermediate in the synthesis of beta-blockers, a metabolic reference standard for toxicology studies (simulating CYP450 bioactivation), and a valuable chiral building block in drug development.

We present two distinct workflows:

  • Protocol A (Racemic): A robust, scalable m-CPBA oxidation for generating analytical standards and bulk racemic material.

  • Protocol B (Asymmetric): A Jacobsen-Katsuki catalytic cycle for high enantiomeric excess (ee), essential for stereoselective pharmacophore synthesis.

Critical Technical Insight: Styrene oxides are acid-sensitive and prone to Meinwald rearrangement (isomerization to aldehydes/ketones) on acidic silica. This guide incorporates strict buffering and neutralization steps often omitted in standard literature, ensuring high isolated yields.

Mechanistic Principles

The Prilezhaev Reaction (m-CPBA)

The standard laboratory synthesis utilizes meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via a concerted "Butterfly Mechanism" where the alkene pi-bond attacks the electrophilic oxygen of the peracid.

  • Stereospecificity: Syn-addition (stereochemistry of the alkene is retained).

  • Regioselectivity: Epoxidation occurs exclusively at the vinyl group; the aromatic ring remains intact under these conditions.

Jacobsen-Katsuki Asymmetric Epoxidation

For drug development requiring chiral purity, the Jacobsen method utilizes a Mn(III)-salen catalyst with a stoichiometric oxidant (NaOCl). The mechanism involves a high-valent Mn(V)-oxo species transferring oxygen to the alkene, often via a radical or manganooxetane intermediate, inducing chirality through steric approach control.

Experimental Design Considerations

ParameterRecommendationRationale
Solvent Dichloromethane (DCM)Excellent solubility for m-CPBA and substrate; non-coordinating.
Temperature 0°C to RTControls exotherm; prevents thermal rearrangement of the epoxide.
Stoichiometry 1.1 - 1.2 eq. m-CPBASlight excess ensures full conversion; large excess complicates workup.
Quenching Na₂SO₃ + NaHCO₃Crucial: Sulfite destroys excess peroxide; Bicarbonate neutralizes acid byproduct immediately.
Purification Et₃N-treated SilicaField Insight: Standard silica is acidic enough to degrade styrene oxides. Pre-washing with 1% Triethylamine is mandatory.

Protocol A: Standard Bench-Scale Synthesis (Racemic)

Reagents & Materials
  • Substrate: 3,4-Dimethylstyrene (>95% purity).

  • Oxidant: m-CPBA (≤77% purity, balance is water/acid stabilizer). Note: Calculations must adjust for active oxidant content.

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Quench: Saturated aq. Na₂SO₃ and Saturated aq. NaHCO₃.

Step-by-Step Procedure
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dimethylstyrene (1.32 g, 10.0 mmol) in DCM (50 mL) .

  • Cooling: Place the flask in an ice-water bath (0°C) and allow to equilibrate for 10 minutes.

  • Addition: Dissolve ** m-CPBA (2.69 g of 77% wt, ~12.0 mmol)** in DCM (30 mL) in a separate beaker. Add this solution dropwise to the reaction flask over 15 minutes via an addition funnel or syringe.

    • Why: Dropwise addition prevents localized hot spots and runaway exotherms.

  • Reaction: Remove the ice bath after addition is complete. Stir at room temperature for 3–5 hours.

    • Monitor: Check reaction progress via TLC (Hexane/EtOAc 9:1). The alkene (high R_f) should disappear; the epoxide (lower R_f) appears. Stain with KMnO₄ or Vanillin (epoxides stain blue/purple).

  • Workup (The "Self-Validating" Quench):

    • Cool the mixture back to 0°C.

    • Slowly add 10% aq. Na₂SO₃ (30 mL) . Stir vigorously for 10 mins. Test: Use starch-iodide paper. If it turns blue, peroxides remain—add more sulfite. If white, peroxides are quenched.

    • Add saturated NaHCO₃ (30 mL) to neutralize the m-chlorobenzoic acid byproduct.

  • Extraction: Transfer to a separatory funnel. Collect the organic (lower) layer. Extract the aqueous layer once more with DCM (20 mL).

  • Washing: Wash combined organics with water (50 mL) followed by brine (50 mL).

  • Drying: Dry over anhydrous Na₂SO₄ for 15 minutes. Filter and concentrate in vacuo at <30°C. Do not heat above 40°C to prevent polymerization.

Purification (Critical Step)
  • Column Prep: Slurry silica gel in Hexane containing 1% Triethylamine (Et₃N) . This neutralizes acidic sites.

  • Elution: Flash chromatography using Hexane:Ethyl Acetate (95:5 to 90:10 gradient).

  • Yield: Expected isolated yield: 75–85% as a colorless oil.

Protocol B: Asymmetric Synthesis (Jacobsen Method)

Reagents
  • Catalyst: (R,R)-(-)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's Catalyst).

  • Oxidant: Commercial Bleach (NaOCl, 0.55 M), buffered to pH 11.3 with Na₂HPO₄.

  • Additive: 4-Phenylpyridine N-oxide (4-PPNO) (Optional, improves turnover).

Procedure
  • Dissolution: In a flask, combine 3,4-dimethylstyrene (1 mmol) and Jacobsen Catalyst (0.05 mmol, 5 mol%) in DCM (2 mL) .

  • Biphasic Setup: Add the buffered bleach solution (2 mL, 0.55 M) .

  • Reaction: Stir vigorously at 0°C. The reaction occurs at the interface; high stir rates are essential.

  • Monitoring: Monitor by chiral HPLC (e.g., Chiralcel OD-H column).

  • Workup: Filter through a pad of Celite to remove manganese salts. Extract with DCM, wash with water, and purify as per Protocol A.

Visualization of Workflows

Reaction Mechanism & Logic

G Substrate 3,4-Dimethylstyrene TS Butterfly Transition State (Concerted Syn-Addition) Substrate->TS Pi-bond Attack Reagent m-CPBA (Electrophilic Oxygen) Reagent->TS Product 3,4-Dimethylstyrene Oxide TS->Product C-O Bond Formation Byproduct m-Chlorobenzoic Acid (Requires Base Removal) TS->Byproduct Proton Transfer

Figure 1: Mechanistic pathway of the Prilezhaev reaction demonstrating the concerted oxygen transfer.

Experimental Workflow & Safety Checkpoints

Workflow cluster_Quench Critical Safety Quench Start Start: Dissolve 3,4-DMS in DCM Cool to 0°C AddOx Add m-CPBA Dropwise (Control Exotherm) Start->AddOx Monitor TLC Check (Disappearance of Alkene) AddOx->Monitor Q1 1. Add 10% Na2SO3 (Kill Peroxides) Monitor->Q1 Complete Q2 2. Add Sat. NaHCO3 (Neutralize Acid) Q1->Q2 Extract Phase Separation (DCM Layer) Q2->Extract Purify Column Chromatography (1% Et3N-treated Silica) Extract->Purify Final Pure Epoxide (Store at -20°C) Purify->Final

Figure 2: Step-by-step experimental workflow highlighting the critical quench sequence to prevent hazards and degradation.

Quality Control & Validation

Nuclear Magnetic Resonance (NMR)

The formation of the epoxide ring is confirmed by the upfield shift of the vinyl protons.

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic: δ 7.10 – 6.95 (m, 3H).

    • Epoxide (Methine): δ 3.82 (dd, J = 4.1, 2.5 Hz, 1H, benzylic).

    • Epoxide (Methylene): δ 3.12 (dd, J = 5.5, 4.1 Hz, 1H) and δ 2.79 (dd, J = 5.5, 2.5 Hz, 1H).

    • Methyls: δ 2.25 (s, 3H), 2.23 (s, 3H).

  • Validation Check: Absence of alkene vinylic protons (typically δ 5.2–6.7 region).

Safety & Toxicology
  • Hazard: 3,4-Dimethylstyrene oxide is a suspected alkylating agent and mutagen. Handle in a fume hood with double nitrile gloves.

  • Peroxide Warning: m-CPBA is shock-sensitive in high concentrations. Never scrape dried m-CPBA from glass threads.

References

  • Prilezhaev Reaction Mechanism & Kinetics

    • Master Organic Chemistry. "Epoxidation of Alkenes with m-CPBA." [Link]

  • Jacobsen Epoxidation of Styrenes

    • Jacobsen, E. N., et al.[1][2][3] "Enantioselective Epoxidation of Unfunctionalized Olefins Catalyzed by Salen Manganese Complexes." J. Am. Chem. Soc.[1][2] 1990, 112, 2801.[1][2] [Link]

  • Metabolic Significance of Styrene Oxides

    • National Institutes of Health (NIH). "Metabolism and toxicity of styrene in microsomal epoxide hydrolase-deficient mice." [Link]

  • Handling of Acid-Sensitive Epoxides

    • Organic Chemistry Portal.[3] "Epoxidation Protocols and Reagents."[4] [Link]

Sources

Application Note: Catalytic Kinetic Resolution of Racemic 2-(3,4-Dimethylphenyl)oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the Hydrolytic Kinetic Resolution (HKR) of racemic 2-(3,4-Dimethylphenyl)oxirane (CAS: 1855-36-3). This styrene oxide derivative is a critical chiral building block for the synthesis of adrenergic receptor agonists and various agrochemicals.

Unlike alkyl epoxides, styrene oxide derivatives possess a benzylic center that stabilizes carbocationic intermediates, making them highly reactive and prone to racemization or non-selective hydrolysis. This protocol utilizes the Jacobsen Co(salen) complex, which operates via a cooperative bimetallic mechanism to ensure high enantioselectivity (


) under mild conditions.

Mechanistic Insight: The Bimetallic Cooperative Pathway[1]

The success of the HKR relies on the unique mechanism of the Co(salen) catalyst. It does not follow a simple Arrhenius single-site model. Instead, the reaction rate shows a second-order dependence on the catalyst concentration, indicating a cooperative bimetallic mechanism .

  • Activation: The Co(III)-salen precatalyst (usually with an acetate counterion) is partially hydrolyzed to form a Co(III)-OH species.

  • Dual Activation: One metal center acts as a Lewis acid, activating the epoxide oxygen. A second metal center delivers the hydroxide nucleophile (from the Co-OH species) to the epoxide carbon.

  • Selectivity: The chiral environment of the salen ligand enforces strict steric control, allowing water to attack only one enantiomer of the epoxide (the "matched" case) significantly faster than the other.

Mechanism Visualization

HKR_Mechanism Cat_Pre Co(III)-OAc (Precatalyst) Cat_OH Co(III)-OH (Nucleophile) Cat_Pre->Cat_OH Hydrolysis Complex Bimetallic Transition State (Co-Epoxide + Co-OH) Cat_Pre->Complex Lewis Acid Activation Cat_OH->Complex Nu Delivery Epoxide Racemic Epoxide Epoxide->Complex Product_Diol Chiral 1,2-Diol (From matched enantiomer) Complex->Product_Diol Ring Opening Product_Epox Enantiopure Epoxide (Unreacted) Complex->Product_Epox Kinetic Resolution

Figure 1: Cooperative bimetallic mechanism of Jacobsen's HKR. Two catalyst molecules are required: one activates the electrophile (epoxide), the other delivers the nucleophile (hydroxide).

Experimental Protocol

Materials and Reagents
ReagentCAS No.[1]PurityRole
This compound 1855-36-3>95%Substrate (Racemate)
(R,R)-Co(salen) 176763-62-598%Pre-catalyst (Co(II))
Acetic Acid (Glacial) 64-19-799.9%Catalyst Activator
Toluene / THF -AnhydrousSolvent (Catalyst Prep)
Water 7732-18-5DeionizedNucleophile
Catalyst Preparation (Activation)

Note: Commercially available (R,R)-Co(salen) is often in the Co(II) oxidation state and must be oxidized to Co(III) for activity.

  • Dissolution: In a round-bottom flask, dissolve (R,R)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (1.0 mol% relative to epoxide) in Toluene (approx. 5 mL per mmol catalyst).

  • Acidification: Add Acetic Acid (2.0 equiv relative to catalyst).

  • Oxidation: Stir the mixture open to air at room temperature for 1 hour. The solution will change from orange/red to a dark brown, indicating oxidation to Co(III).

  • Concentration: Remove solvent and excess acid in vacuo (rotary evaporator) to yield the solid (R,R)-Co(III)(salen)(OAc) complex.

    • Checkpoint: Ensure the catalyst is a dry, free-flowing brown solid before proceeding. Residual solvent can affect reaction kinetics.

HKR Reaction Procedure

Targeting (R)-Epoxide recovery.

  • Setup: Charge a flask equipped with a magnetic stir bar with the racemic this compound (1.0 equiv).

  • Catalyst Addition: Add the prepared (R,R)-Co(III) catalyst (0.5 mol%).

    • Note: For styrene oxides, low catalyst loading (0.2–0.5 mol%) is often sufficient due to high reactivity.

  • Temperature Control: Cool the mixture to 0–5 °C using an ice bath.

    • Expert Tip: Styrene oxides are prone to spontaneous hydrolysis or rearrangement at higher temperatures. Initiating at 0 °C suppresses background reactions.

  • Water Addition: Add water (0.55 equiv) dropwise over 5–10 minutes.

    • Note: 0.55 equiv is used (slight excess over theoretical 0.50) to ensure full conversion of the unwanted enantiomer.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 12–16 hours.

    • Monitoring: Monitor conversion by GC or 1H NMR. The reaction is complete when the epoxide:diol ratio approaches 50:50.

Work-up and Purification[3]
  • Partition: Dilute the reaction mixture with hexanes or pentane. The diol product will likely precipitate or form a separate oily phase, while the epoxide remains in the organic layer.

  • Filtration/Separation:

    • If the diol is solid: Filter off the diol.

    • If liquid: Wash the organic layer with water (3x) to extract the diol and catalyst.

  • Drying: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Distillation: Purify the chiral epoxide via Kugelrohr distillation or flash chromatography (Silica gel, Hexanes:EtOAc 95:5) to remove trace catalyst residues.

Analytical Methods

Determination of Enantiomeric Excess (ee)[4][5][6]
  • Instrument: HPLC (e.g., Agilent 1200) or GC (e.g., Agilent 7890).

  • Column (HPLC): Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane/Isopropanol (98:2 to 90:10).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic ring absorption).

  • Calculation:

    
    
    
Determination of Conversion[1]
  • Method: 1H NMR (

    
    ).
    
  • Signal: Compare the integration of the benzylic proton of the epoxide (

    
     ppm) vs. the benzylic proton of the diol (
    
    
    
    ppm).

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low ee (<95%) Incomplete conversion of unwanted enantiomer.Increase water to 0.60 equiv or extend reaction time.
Low Yield (<40%) Non-selective hydrolysis (racemic background reaction).Lower reaction temperature to 0 °C; ensure catalyst is fully oxidized.
Reaction Stalls Catalyst deactivation or aggregation.Add THF (1-2% v/v) to break up aggregates; ensure catalyst was activated with AcOH/Air.
Color stays Orange Catalyst not oxidized to Co(III).Re-do activation step; ensure exposure to air is sufficient (1h+).

Workflow Visualization

HKR_Workflow Start Start: Racemic this compound Reaction HKR Reaction: Add 0.55 eq H2O, 0-25 °C, 12-16h Start->Reaction Cat_Prep Catalyst Activation: (R,R)-Co(salen) + AcOH + Air Cat_Prep->Reaction Quench Work-up: Dilute with Hexanes/Water Wash Reaction->Quench Separation Separation: Organic Phase (Epoxide) | Aqueous Phase (Diol) Quench->Separation Purification Purification: Distillation or Chromatography Separation->Purification End Final Product: (R)-Epoxide (>99% ee) Purification->End

Figure 2: Step-by-step workflow for the catalytic kinetic resolution process.

References

  • Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Catalytic Hydrolysis. Science, 277(5328), 936–938. Link

  • Nielsen, L. P. C., Stevenson, C. P., Blackmond, D. G., & Jacobsen, E. N. (2004). Mechanistic Investigation Leads to a Synthetic Improvement in the Hydrolytic Kinetic Resolution of Terminal Epoxides.[2] Journal of the American Chemical Society, 126(5), 1360–1362. Link

  • Schaus, S. E., Brandes, B. D., Larrow, J. F., Tokunaga, M., Hansen, K. B., Gould, A. E., ... & Jacobsen, E. N. (2002).[3] Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes.[2][3][4][5] Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols. Journal of the American Chemical Society, 124(7), 1307–1315. Link

Sources

enzymatic resolution of 2-(3,4-Dimethylphenyl)oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enzymatic Kinetic Resolution of 2-(3,4-Dimethylphenyl)oxirane

Abstract & Core Directive

This guide details the protocol for the enzymatic kinetic resolution (EKR) of This compound (also known as 3,4-dimethylstyrene oxide) to yield enantiopure (S)-epoxide and (R)-diol (or vice versa, enzyme-dependent). Unlike traditional chemical resolutions (e.g., Jacobsen HKR), enzymatic routes offer milder conditions, higher regioselectivity, and reduced metal waste.

Target Audience: Process Chemists, Medicinal Chemists, and Biocatalysis Engineers. Primary Biocatalyst: Epoxide Hydrolase (EH) from Aspergillus niger (AnEH) or recombinant variants expressed in E. coli.

Introduction & Mechanistic Insight

The target molecule, This compound , is a hydrophobic styrene oxide derivative. Its enantiomers are valuable chiral building blocks for beta-blockers and calcium channel antagonists.

The Challenge: Styrene oxide derivatives are prone to spontaneous hydrolysis and polymerization in acidic/basic aqueous media. Chemical resolution often requires toxic cobalt or chromium catalysts.

The Solution: Epoxide Hydrolases (EHs) catalyze the hydrolysis of the epoxide ring to a vicinal diol. The reaction follows Michaelis-Menten kinetics where the enzyme preferentially binds and hydrolyzes one enantiomer (typically the alkyl-substituted carbon is attacked), leaving the unreacted enantiomer in high optical purity.

Reaction Scheme:



(Note: Stereopreference depends on the specific EH source; AnEH typically hydrolyzes the (R)-epoxide to the (R)-diol with retention of configuration at the benzylic center, or inversion depending on the attack mechanism, effectively resolving the mixture).

Experimental Workflow (Visualized)

G Start Racemic this compound Screen Enzyme Screening (96-well plate, 24h) Start->Screen 10 mM substrate Monitor IPC: Chiral HPLC (Conversion & ee%) Screen->Monitor Check E-value ScaleUp Preparative Scale-Up (100 mL - 1 L Batch) ScaleUp->Monitor Every 2h Workup Extraction (EtOAc/MTBE) ScaleUp->Workup @ 50% Conversion Monitor->ScaleUp Select Best Hit Purify Separation (Flash Chromatography) Workup->Purify End Pure (S)-Epoxide & (R)-Diol Purify->End

Caption: Workflow for the enzymatic resolution process, from initial screening to preparative isolation.

Materials & Equipment

CategoryItemSpecification/Notes
Substrate This compoundPurity >95% (GC).[1] Synthesize via sulfonium ylide epoxidation if not commercial.
Biocatalyst Epoxide Hydrolase (EH)Aspergillus niger (AnEH) lyophilized powder or E. coli recombinant cells (e.g., Codexis, Johnson Matthey kits).
Buffer Potassium Phosphate (KPi)100 mM, pH 7.0 – 8.0.
Co-solvent DMSO or Tween-20To improve substrate solubility (max 5-10% v/v).
Solvents Ethyl Acetate (EtOAc), HexaneHPLC grade for extraction and mobile phases.
Analytics Chiral HPLC ColumnDaicel Chiralcel OD-H or AS-H (250 x 4.6 mm).

Detailed Protocol

Phase 1: Enzyme Screening (Method Development)

Goal: Identify the enzyme variant with the highest Enantiomeric Ratio (E-value).

  • Preparation: Dissolve substrate (10 mg) in DMSO (50 µL).

  • Reaction: In a 2 mL vial, add 900 µL of KPi buffer (100 mM, pH 7.5) and 50 µL of enzyme stock (10 mg/mL). Add the substrate solution.[2]

  • Incubation: Shake at 25-30°C, 750 rpm for 24 hours.

  • Sampling: Extract 100 µL aliquot with 200 µL EtOAc. Centrifuge to separate phases.

  • Analysis: Analyze organic phase by Chiral HPLC.

Phase 2: Preparative Scale Resolution (1 g Scale)

Goal: Isolate enantiopure material.

  • Reactor Setup: Use a 100 mL round-bottom flask with an overhead stirrer.

  • Buffer System: Add 50 mL KPi buffer (100 mM, pH 7.5). Add 1% (v/v) Tween-20 to assist emulsification.

  • Substrate Addition: Add 1.0 g of This compound (dissolved in minimal DMSO if solid, or added directly if liquid).

    • Note: Styrene oxides often form a biphasic system. High stirring speed is critical.

  • Enzyme Initiation: Add 50-100 mg of optimal Epoxide Hydrolase.

  • Monitoring: Stir at 30°C. Take samples every 2 hours.

    • Stop Criterion: When conversion reaches 50-52% (theoretical maximum yield for resolution is 50%). Do not exceed 55% or the yield of the remaining epoxide drops.[3]

  • Termination: Quench by adding 50 mL EtOAc and separating phases immediately.

Phase 3: Downstream Processing
  • Extraction: Extract the aqueous reaction mixture 3x with EtOAc (3 x 50 mL).

    • The unreacted epoxide and the diol product will both extract into the organic phase.

  • Drying: Dry combined organics over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Flash Column Chromatography (Silica Gel).

    • Eluent A (Epoxide): Hexane/EtOAc (95:5). The epoxide elutes first.

    • Eluent B (Diol): Hexane/EtOAc (50:50) to (0:100). The diol is much more polar.

Analytical Methods

Instrument: HPLC with UV Diode Array Detector (220 nm and 254 nm).

Method A: Chiral Analysis (Representative)

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol (90 : 10).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Temperature: 25°C.

  • Expected Retention:

    • (S)-Epoxide: ~8-10 min

    • (R)-Epoxide: ~11-13 min

    • Diol enantiomers: >20 min (broad peaks due to polarity).

Calculation of E-Value: The selectivity factor (


) is calculated using the conversion (

) and enantiomeric excess of the substrate (

) and product (

):


Target E-value: >50 is excellent; >20 is acceptable for industrial use.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<10%) Substrate insolubilityIncrease Tween-20 to 5% or use a biphasic system (Buffer/Toluene).
Low E-value (<10) Non-selective hydrolysisSwitch enzyme source (e.g., Rhodococcus vs Aspergillus). Lower Temp to 4°C.
Spontaneous Hydrolysis pH too acidic/basicEnsure pH is strictly 7.0-7.5. Avoid extreme temperatures.
Emulsion during Workup Surfactant/ProteinAdd brine (sat. NaCl) or filter through Celite before extraction.

References

  • Kotik, M., et al. (2021). "Nearly perfect kinetic resolution of racemic o-nitrostyrene oxide by AuEH2, a microsomal epoxide hydrolase from Aspergillus usamii." International Journal of Biological Macromolecules. Link

  • Yildirim, D., et al. (2011).[4] "Preparative-scale kinetic resolution of racemic styrene oxide by immobilized epoxide hydrolase." Enzyme and Microbial Technology. Link

  • Archelas, A., & Furstoss, R. (2001). "Synthetic applications of epoxide hydrolases." Current Opinion in Chemical Biology.
  • Gao, S., et al. (2025). "Efficient kinetic resolution of para-chlorostyrene oxide... by Solanum lycopersicum epoxide hydrolase." ResearchGate.[5] Link

  • Reetz, M. T. (2002). "Directed Evolution of Selective Enzymes: Catalysts for Organic Chemistry and Biotechnology." Wiley-VCH. (Reference for screening protocols).

Sources

Application Note: Derivatization Strategies for 2-(3,4-Dimethylphenyl)oxirane Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the analytical derivatization of 2-(3,4-dimethylphenyl)oxirane (also known as 3,4-dimethylstyrene oxide), a reactive epoxide metabolite of 3,4-dimethylstyrene.[1] Due to its thermal instability, volatility, and lack of strong chromophores, direct analysis often yields poor sensitivity and reproducibility.[1] We present two robust derivatization workflows: (A) Acid-Catalyzed Hydrolysis-Silylation for high-sensitivity GC-MS quantitation, and (B) Nucleophilic Aminolysis-Isothiocyanate Tagging for enantiomeric resolution via achiral chromatography.[1] These protocols ensure structural stability and enhance ionization efficiency.

Introduction & Analytical Challenges

This compound is a strained cyclic ether.[1] In biological systems, it acts as an electrophile, capable of alkylating DNA and proteins, making its quantification critical for toxicology studies.[1]

Key Analytical Hurdles
  • Thermal Degradation: Epoxides can rearrange to aldehydes or polymerize in hot GC injection ports.

  • Hydrolytic Instability: The molecule spontaneously hydrolyzes to the corresponding diol in aqueous media, complicating accurate quantification of the parent epoxide.

  • Stereochemistry: The C2 position is chiral. Differentiating the (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) and (
    
    
    
    ) enantiomers is essential as biological activity often varies by stereoisomer.

To overcome these, we utilize "Ring-Opening Derivatization" (ROD).[1] By intentionally opening the epoxide ring under controlled conditions, we trap the analyte in a stable form amenable to further tagging.

Mechanistic Insight: Ring Opening Chemistry

The choice of derivatization pathway depends on the analytical goal.

  • Acid-Catalyzed Hydrolysis: Protonation of the epoxide oxygen activates the ring, facilitating attack by water (acting as a nucleophile) at the benzylic carbon. This yields a vicinal diol.

  • Nucleophilic Aminolysis: A primary amine attacks the less sterically hindered terminal carbon, yielding a ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -amino alcohol. This introduces a nitrogen handle for further derivatization (e.g., with chiral reagents).
    
Visualization: Reaction Pathways

ReactionPathways cluster_A Pathway A: GC-MS Quantitation cluster_B Pathway B: Chiral Resolution Epoxide This compound (Unstable Epoxide) Diol Vicinal Diol (Intermediate) Epoxide->Diol H₂SO₄ / H₂O (Hydrolysis) AminoAlc β-Amino Alcohol (Stable Amine) Epoxide->AminoAlc Isopropylamine (Aminolysis) TMS_Deriv Bis-TMS Ether (GC-Amenable) Diol->TMS_Deriv BSTFA + 1% TMCS (Silylation) GITC_Deriv Thiourea Derivative (Diastereomer) AminoAlc->GITC_Deriv GITC Reagent (Chiral Tagging)

Figure 1: Dual-pathway strategy.[1] Pathway A (Red/Green) targets total concentration via diol formation.[1] Pathway B (Red/Blue) targets stereochemistry via amine tagging.[1]

Protocol A: Hydrolysis-Silylation (GC-MS)

Objective: Total quantification of the epoxide by converting it to 1-(3,4-dimethylphenyl)ethane-1,2-diol, followed by silylation. Applicability: Biological fluids (plasma, urine), environmental samples.[1]

Reagents
  • Hydrolysis Medium: 0.1 M Sulfuric Acid (

    
    ).
    
  • Extraction Solvent: Ethyl Acetate (HPLC Grade).[1]

  • Derivatizing Agent: BSTFA [N,O-Bis(trimethylsilyl)trifluoroacetamide] + 1% TMCS (Trimethylchlorosilane).[1]

  • Internal Standard (IS): Styrene glycol-d8 or 2-Phenylethanol.[1]

Step-by-Step Methodology
  • Sample Preparation:

    • Aliquot 500 µL of sample into a glass centrifuge tube.

    • Add 10 µL of Internal Standard solution (100 µg/mL).

  • Acid Hydrolysis:

    • Add 500 µL of 0.1 M

      
      .
      
    • Vortex for 30 seconds.

    • Incubate at 60°C for 30 minutes . Note: This ensures complete ring opening to the diol.

  • Extraction:

    • Cool to room temperature.

    • Add 2 mL Ethyl Acetate. Shake vigorously for 5 minutes.

    • Centrifuge at 3000 x g for 5 minutes.

    • Transfer the organic (upper) layer to a clean vial.

    • Evaporate to dryness under a stream of nitrogen at 40°C.

  • Derivatization (Silylation):

    • Reconstitute the residue in 50 µL anhydrous Pyridine.

    • Add 50 µL BSTFA + 1% TMCS .

    • Cap tightly and incubate at 70°C for 30 minutes .

  • Analysis:

    • Inject 1 µL into GC-MS (Splitless mode).

Critical Control Point

Ensure the pyridine and glassware are strictly anhydrous. Moisture will hydrolyze the TMS groups, reforming the diol and causing peak tailing.

Protocol B: Chiral Derivatization (LC/GC)[1]

Objective: Separation of (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


) and (

) enantiomers using an achiral column by forming diastereomers. Reagent: 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC).
Step-by-Step Methodology
  • Aminolysis (Ring Opening):

    • Dissolve the epoxide sample in 200 µL Acetonitrile.

    • Add 200 µL Isopropylamine (excess).[1]

    • Incubate at 60°C for 60 minutes in a sealed vial.

    • Mechanism:[2][3] Isopropylamine attacks the terminal carbon, forming the secondary amine: 1-(isopropylamino)-2-(3,4-dimethylphenyl)ethanol.[1]

    • Evaporate excess amine and solvent under nitrogen.

  • GITC Derivatization:

    • Resuspend the residue in 200 µL Acetonitrile.

    • Add 50 µL of GITC solution (10 mg/mL in Acetonitrile) and 10 µL Triethylamine (catalyst).

    • Incubate at room temperature for 30 minutes.

  • Analysis:

    • The resulting thiourea derivatives are diastereomers.

    • Analyze via Reversed-Phase HPLC (C18 column) or GC-MS.[1] The diastereomers will have distinct retention times.

Experimental Workflow Diagram

Workflow Start Sample Containing This compound Decision Analytical Goal? Start->Decision Goal_Quant Total Quantitation (High Sensitivity) Decision->Goal_Quant Sensitivity Goal_Chiral Enantiomer Separation (Stereochemistry) Decision->Goal_Chiral Chirality Step1A Acid Hydrolysis (0.1M H2SO4, 60°C) Goal_Quant->Step1A Step2A LLE with Ethyl Acetate Step1A->Step2A Step3A Silylation (BSTFA) Forms Bis-TMS Ether Step2A->Step3A OutputA GC-MS Analysis (Single Peak) Step3A->OutputA Step1B Aminolysis (Isopropylamine, 60°C) Goal_Chiral->Step1B Step2B Evaporation of Excess Amine Step1B->Step2B Step3B GITC Derivatization Forms Diastereomers Step2B->Step3B OutputB HPLC/GC Analysis (Split Peaks: R/S) Step3B->OutputB

Figure 2: Decision tree for selecting the appropriate derivatization protocol.

Expected Data & Validation Parameters

The following performance characteristics are typical for styrene oxide analogs using these protocols.

Table 1: Method Performance Metrics (GC-MS / Protocol A)
ParameterSpecificationNotes
Linearity (

)
> 0.995Range: 10 – 2000 ng/mL
Recovery 85% – 95%Ethyl acetate extraction efficiency
LOD ~ 2 ng/mLBased on SIM mode (m/z 73, 179, parent)
Derivative Stability 24 HoursWhen stored in anhydrous pyridine at 4°C
Major Ions (EI) m/z 73 (TMS), m/z 179Characteristic benzylic cleavage
Table 2: Chiral Resolution (Protocol B)
ParameterSpecificationNotes
Resolution (

)
> 1.5Baseline separation of diastereomers
Elution Order VariableTypically (

)-isomer elutes before (

) on C18
Reagent Excess 5-fold molar excessRequired to drive reaction to completion

References

  • National Institutes of Health (NIH) / PubChem. "this compound Compound Summary."[1] PubChem Database. [Link][1]

  • Yadav, J. S., et al. "Epoxides can be opened under neutral conditions with alcohols... to afford corresponding diols."[1][4] Synthesis, 2005.[4][5] [Link]

  • Phenomenex. "Chiral HPLC Separations: A Guide to Column Selection and Method Development." Phenomenex Application Guide. [Link][1]

  • American Chemical Society (ACS). "Recent Advances in Separation and Analysis of Chiral Compounds." Analytical Chemistry, 2023.[6] [Link][1]

Sources

Technical Guide: Analytical Characterization of 2-(3,4-Dimethylphenyl)oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3]

2-(3,4-Dimethylphenyl)oxirane , commonly known as 3,4-dimethylstyrene oxide , is a critical chiral building block and reactive intermediate in organic synthesis. Structurally, it consists of a benzene ring substituted with two methyl groups (positions 3 and 4) and a strained epoxide ring.

The Analytical Challenge

Unlike unsubstituted styrene oxide, the presence of two methyl groups at the meta and para positions exerts a positive inductive effect (+I) . This increases the electron density of the aromatic ring, stabilizing the benzylic carbocation character during ring-opening reactions.

Implication for Analysts: This molecule is kinetically more susceptible to acid-catalyzed hydrolysis (opening to the diol) than standard styrene oxide. Analytical methods must therefore prioritize neutral pH conditions , aprotic solvents , and controlled thermal exposure to prevent artifactual degradation during analysis.

Method 1: Purity & Impurity Profiling (GC-MS)

Objective: To determine chemical purity and identify volatile impurities (e.g., 3,4-dimethylstyrene precursor, isomeric aldehydes/ketones formed via rearrangement).

Causality of Method Selection

Gas Chromatography-Mass Spectrometry (GC-MS) is selected over LC-MS for general purity profiling because the analyte is semi-volatile and lacks ionizable groups (amines/acids) that typically require electrospray ionization.

  • Split Injection: Essential to prevent thermal ring-opening in the injector port.

  • Non-polar Column: A 5% phenyl phase (DB-5MS) minimizes interaction with the strained epoxide ring compared to polar PEG columns.

Experimental Protocol
ParameterSetting / Specification
Instrument Agilent 7890/5977 GC-MS (or equivalent)
Column DB-5MS UI (30 m × 0.25 mm × 0.25 µm)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Temp 200°C (kept low to minimize thermal rearrangement)
Injection Mode Split (Ratio 50:[1]1)
Oven Program 60°C (1 min) → 10°C/min → 280°C (3 min)
Transfer Line 250°C
MS Source/Quad 230°C / 150°C
Scan Range 40–350 m/z
Data Interpretation & Self-Validation
  • Target Ion: Look for the molecular ion

    
     at 148 m/z .
    
  • Key Fragment: A major fragment at 119 m/z (loss of CHO) or 105 m/z (methyl-substituted tropylium ion) confirms the dimethylbenzyl core.

  • System Suitability Test (SST): Inject a standard of the precursor alkene (3,4-dimethylstyrene). Resolution (

    
    ) between the alkene and epoxide must be > 1.5.
    

Method 2: Enantiomeric Resolution (Chiral HPLC)

Objective: To quantify the Enantiomeric Excess (


) of the (R)- and (S)- enantiomers.
Causality of Method Selection

Normal Phase (NP) chromatography is strictly preferred over Reverse Phase (RP).

  • Solubility: The lipophilic dimethylphenyl group ensures high solubility in hexane/heptane.

  • Stability: RP methods require aqueous mobile phases, which promote hydrolysis of the epoxide to the vicinal diol (2-(3,4-dimethylphenyl)ethane-1,2-diol) during the run, leading to ghost peaks and inaccurate quantitation.

Experimental Protocol
ParameterSetting / Specification
Column Daicel Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 mm × 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol (90 : 10 v/v)
Flow Rate 1.0 mL/min
Temperature 25°C (Strict control required; selectivity is temp-dependent)
Detection UV @ 220 nm (aromatic

) and 254 nm
Sample Diluent Mobile Phase (Do not use Methanol/Ethanol as they may ring-open)
Chiral Method Development Workflow

The following diagram illustrates the decision logic for optimizing the separation of 3,4-dimethylstyrene oxide enantiomers.

ChiralMethodology Start Start: Chiral Method Development ColSelect Select Column: Polysaccharide Type (OD-H or AD-H preferred for Styrene Oxides) Start->ColSelect MobilePhase Initial Mobile Phase: Hexane:IPA (90:10) ColSelect->MobilePhase Run Inject Sample (1 mg/mL) MobilePhase->Run Decision Check Resolution (Rs) Run->Decision Good Rs > 1.5 VALIDATED METHOD Decision->Good Yes Poor Rs < 1.5 Partial Separation Decision->Poor No ChangeMod Decrease Polarity: Hexane:IPA (95:5) Poor->ChangeMod First Optimization ChangeCol Switch Selector: Amylose-based (AD-H) Poor->ChangeCol If Mod fails ChangeMod->Run ChangeCol->Run

Figure 1: Decision logic for optimizing chiral separation of substituted styrene oxides.

Method 3: Stability-Indicating Assay (RP-HPLC)

Objective: To monitor the degradation (hydrolysis) of the epoxide into the corresponding diol. This is critical for shelf-life studies.

Experimental Protocol

While NP-HPLC is best for chiral purity, Reverse Phase (RP-HPLC) is superior for separating the epoxide from its more polar degradation products (diols and oligomers).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 100 mm × 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 7.0) — Buffer is crucial to prevent on-column acid hydrolysis.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 80% B over 10 minutes.

  • Detection: UV @ 210 nm.

Validation Criteria: The diol (hydrolysis product) will elute significantly earlier (lower


) than the parent epoxide due to the two hydroxyl groups.

Handling & Sample Preparation Protocols

The 3,4-dimethyl substitution increases the nucleophilicity of the aromatic ring, making the epoxide prone to spontaneous polymerization or ring opening if handled incorrectly.

Sample Preparation Logic
  • Solvent Choice: Use n-Hexane or Dichloromethane for stock solutions. Avoid Methanol/Ethanol for storage (solvolysis risk).

  • Glassware: Use silanized or base-washed glassware. Acidic residues on glass surfaces can catalyze degradation.

  • Storage: Store neat material at -20°C under Argon.

Analytical Workflow Diagram

AnalyticalWorkflow Sample Raw Sample This compound Split1 Volatile Impurities? Sample->Split1 Split2 Enantiomeric Purity? Sample->Split2 GCMS GC-MS (DB-5MS) Split 50:1 Split1->GCMS Yes HPLC NP-HPLC (Chiralcel OD-H) Hexane/IPA Split2->HPLC Yes Result1 Identity & Chem. Purity % GCMS->Result1 Result2 ee % & Chiral Ratio HPLC->Result2

Figure 2: Parallel analytical workflow for complete characterization.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 159631, 3,4-Dimethylstyrene oxide. Retrieved from [Link]

  • Kasai, T. et al. (2019). Chiral Separation of Styrene Oxides Supported by Enantiomeric Tetrahedral Neutral Pd(II) Cages. ResearchGate. Retrieved from [Link]

  • Lindberg, D. et al. (2010). Hydrolysis kinetics of trans-methylstyrene oxide: Temperature and pH dependence. Journal of Physical Organic Chemistry. (Analogous kinetic mechanism for substituted styrene oxides).
  • Sigma-Aldrich (Merck).Chiral HPLC Application Guide.

Sources

Troubleshooting & Optimization

Technical Support Center: Chiral Integrity of 2-(3,4-Dimethylphenyl)oxirane

[1]

Ticket ID: #OX-34DM-RAC Status: Open Priority: Critical (Stereochemical Integrity Risk) Assigned Specialist: Senior Application Scientist, Chiral Technologies[1]

Welcome to the Chiral Integrity Support Hub

You are likely accessing this guide because you have observed a degradation in enantiomeric excess (ee%) of 2-(3,4-Dimethylphenyl)oxirane . This is not a standard epoxide; it is a benzylic epoxide sensitized by electron-donating methyl groups.

Unlike aliphatic epoxides, this molecule is structurally predisposed to racemization.[1] The 3,4-dimethyl substitution pattern stabilizes the benzylic carbocation intermediate, significantly lowering the activation energy for acid-catalyzed ring opening (SN1 pathways).[1]

This guide provides the protocols required to maintain chiral purity during synthesis, purification, and storage.[1]

Module 1: The Mechanism of Failure

Why is my ee% dropping?

The primary cause of racemization in styrene oxide derivatives is acid-catalyzed ring opening .

  • Protonation: Trace acid (from solvents, silica, or air) protonates the epoxide oxygen.[1]

  • Carbocation Formation: The bond between the oxygen and the benzylic carbon breaks.

  • The "3,4-Dimethyl" Effect: The two methyl groups on the phenyl ring are electron-donating (via hyperconjugation and induction). They stabilize the resulting positive charge at the benzylic position.

  • Racemization: This planar carbocation intermediate allows nucleophilic attack (even by weak nucleophiles like water) from either face, resulting in a racemic mixture.[1]

Visualizing the Pathway

RacemizationMechanismFigure 1: Acid-catalyzed racemization pathway amplified by electron-donating groups.StartChiral Epoxide(S-Enantiomer)InterProtonatedEpoxideStart->Inter ProtonationAcidH+ (Trace Acid)Acid->InterCationBenzylic Carbocation(Planar/Achiral)Inter->Cation Ring Opening(Stabilized by 3,4-Me)ProductRacemic Mixture(R/S Diol or Ether)Cation->Product Non-stereospecificAttack

[1]

Module 2: Purification Protocols (The Silica Trap)

Issue: "I injected 99% ee sample onto the column, but collected 65% ee fractions."

Root Cause: Standard silica gel is slightly acidic (pH 6.0–6.5). For this compound, this acidity is sufficient to trigger the mechanism described in Module 1 during the time the compound spends on the column.

Troubleshooting Protocol: The Buffered Column

Do NOT use untreated silica gel. You must neutralize the active acidic sites.

ParameterStandard Protocol (RISKY)Required Protocol (SAFE)
Stationary Phase Untreated Silica Gel (60 Å)Triethylamine (TEA) Deactivated Silica
Mobile Phase Hexane / Ethyl AcetateHexane / EtOAc + 1% Triethylamine
Loading Solvent DCM or Chloroform (often acidic)Distilled Hexane/EtOAc (buffered)
Run Time Slow gradientFlash chromatography (Minimize residence time)

Step-by-Step Deactivation:

  • Prepare your mobile phase (e.g., 90:10 Hexane:EtOAc).[1]

  • Add 1% v/v Triethylamine (TEA) to the solvent mixture.

  • Flush the silica column with 3 column volumes (CV) of this buffered solvent before loading your sample.

  • Maintain 0.5% TEA in the eluent during the run to prevent re-acidification.

Chromatography Decision Matrix

PurificationLogicFigure 2: Decision tree for preventing on-column racemization.StartNeed to PurifyThis compoundCheckIs Silica Buffered?Start->CheckYesProceed with FlashChromatographyCheck->Yes Yes (TEA added)NoSTOP: High Risk ofRacemizationCheck->No NoActionPre-treat with1% Et3N/HexaneNo->ActionAction->Check

Module 3: Storage & Handling

Issue: "My sample degraded after one week in the fridge."

Diagnosis: Hydrolysis.[2][3][4] Even at low temperatures, atmospheric moisture combined with the inherent reactivity of the benzylic position leads to diol formation.

The "Golden Rules" of Storage:

  • The Inert Barrier: Store strictly under Argon or Nitrogen.

  • The Temperature: Store at -20°C . The reaction rate of racemization drops significantly with temperature (Arrhenius equation).

  • The Stabilizer: If storing as a solution (e.g., in toluene), add a solid base like anhydrous K₂CO₃ or a drop of TEA to the vial. This scavenges any trace acid generated over time.

  • Avoid Chloroform: Never store this epoxide in CDCl₃ or CHCl₃. These solvents decompose to form HCl and Phosgene, which will instantly racemize your product [1].[1]

Module 4: Reaction Optimization (Nucleophilic Opening)

Issue: "I'm trying to open the ring with an amine, but I'm losing stereochemistry."

Technical Insight:

  • Alpha-Attack (Benzylic): Proceeds via an SN1-like loose transition state.[1] This pathway is favored by the 3,4-dimethyl stabilization but leads to inversion + retention (racemization) .[1]

  • Beta-Attack (Terminal): Proceeds via SN2.[1] This leads to retention of configuration at the chiral center (since the bond breaking happens at the non-chiral carbon).

Solution: Force the reaction to the Beta-position or ensure a strict SN2 mechanism at the Alpha-position.

  • Avoid Strong Lewis Acids: Strong Lewis acids (e.g., BF₃[1]·OEt₂) promote carbocation character (Alpha attack/racemization).

  • Use Basic Conditions: Perform ring openings in basic media (e.g., NaOMe/MeOH) to favor the SN2 pathway at the less hindered Beta carbon [2].[1]

Frequently Asked Questions (FAQs)

Q: Can I distill this compound? A: Proceed with extreme caution. Thermal energy can trigger rearrangement to the corresponding aldehyde or ketone.[1] If you must distill, use Kugelrohr distillation under high vacuum (<0.1 mmHg) to keep the temperature below 80°C. Pre-wash the glassware with base to remove acidic surface sites [3].

Q: I need to check the ee% via HPLC. Which column should I use? A: Chiralcel OD-H or AD-H are standard for styrene oxides.[1] Crucial: Use a mobile phase of Hexane/IPA (e.g., 90:10).[1] If you see broad peaks or tailing, it indicates interaction with acidic silanols; add 0.1% diethylamine (DEA) to the mobile phase to sharpen peaks and prevent on-column racemization.[1]

Q: Why is the 3,4-dimethyl analog worse than regular styrene oxide? A: The methyl groups are electron-donating. In the Hammett equation context, they provide a negative sigma (σ) value, increasing electron density at the benzylic carbon. This stabilizes the cationic transition state required for racemization, making the energy barrier for failure lower than that of unsubstituted styrene oxide.

References
  • Solvent Acidity Risks

    • Title: "Spontaneous Acid-Catalyzed Racemization of Chiral Epoxides in Halogen
    • Source: NIST / Journal of Organic Chemistry Principles (General Reactivity Context)[1]

    • URL:[Link][1]

  • Regioselectivity in Styrene Oxides

    • Title: "Regioselective Ring Opening of Styrene Oxide Deriv
    • Source: BenchChem Application Notes / RSC Green Chemistry[1]

    • URL:[Link]

  • Thermal Rearrangement

    • Title: "Thermal Reactions of Oxiranes: Rearrangement and Cleavage"[5]

    • Source: Russian Chemical Bulletin / ResearchGate[1][5]

    • URL:[Link]

  • Silica Gel Interactions

    • Title: "Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobiliz
    • Source: MDPI Molecules[1]

    • URL:[Link][1][6]

Technical Support Center: Scale-Up Synthesis of 2-(3,4-Dimethylphenyl)oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: SC-OXI-34DM Subject: Transitioning from Milligram to Kilogram Scale

Introduction: The Scale-Up Paradox

Welcome. You are likely here because the m-CPBA method that worked perfectly on a 500 mg scale is now presenting thermal hazards or cost inefficiencies at the 100 g+ scale.

Scaling the synthesis of 2-(3,4-Dimethylphenyl)oxirane (also known as 3,4-dimethylstyrene oxide) presents a unique challenge compared to unsubstituted styrene oxide. The two methyl groups on the phenyl ring are electron-donating. This increases the electron density of the alkene, making it significantly more nucleophilic .

  • The Good News: Reaction rates will be faster than styrene.

  • The Bad News: The exotherm will be sharper, and the product is more susceptible to acid-catalyzed ring opening (hydrolysis) to the diol.

This guide prioritizes safety and atom economy over convenience.

Route Selection Strategy

Before mixing reagents, you must select the oxidant system compatible with your scale and stereochemical requirements.

Decision Matrix: Oxidant Selection

RouteSelection Start Start: Scale-Up Requirement IsChiral Is Enantiopurity Required? Start->IsChiral Racemic Racemic Target IsChiral->Racemic No Chiral Chiral Target (>90% ee) IsChiral->Chiral Yes Scale Target Scale SmallScale < 50g Batch Scale->SmallScale LargeScale > 100g Batch Scale->LargeScale Racemic->Scale Jacobsen Route B: Jacobsen Epoxidation (NaOCl Oxidant) Chiral->Jacobsen Standard for Styrenes MCPBA Route A: m-CPBA (High Cost, Safety Risk) SmallScale->MCPBA Acceptable LargeScale->MCPBA AVOID (Explosion Hazard) Peracid Route C: In-situ Peracetic/Performic (H2O2 + Acid) LargeScale->Peracid Industrial Standard

Figure 1: Decision matrix for selecting the oxidant based on stereochemistry and scale. Note the diversion away from m-CPBA at large scales due to thermal instability.

Technical Modules & Protocols
Module A: The Chiral Route (Jacobsen Epoxidation)

Recommended for: Pharmaceutical intermediates requiring high enantiomeric excess (ee).

The Chemistry: This biphasic system uses a Mn(III)-salen catalyst and simple household bleach (NaOCl) as the oxygen source. It is far safer than m-CPBA because the oxidant is added slowly in water, acting as a heat sink.

Protocol (Scale: 100 g Input):

  • Organic Phase: Dissolve 3,4-dimethylstyrene (100 g) and (R,R)-Jacobsen Catalyst (0.5–1.0 mol%) in Dichloromethane (DCM, 400 mL). Add a phase transfer catalyst (e.g., 4-phenylpyridine N-oxide) to stabilize the active Mn-species.

  • Aqueous Phase: Prepare buffered bleach (0.55 M NaOCl, pH adjusted to 11.3 with Na2HPO4). Crucial: Unbuffered bleach (pH 13) will destroy the catalyst.

  • Reaction: Cool organic phase to 0°C. Add aqueous bleach slowly over 2–4 hours.

  • Monitoring: Track disappearance of alkene via HPLC/GC.

Troubleshooting Guide (Jacobsen)

SymptomProbable CauseCorrective Action
Low Conversion (<50%) Catalyst decomposition (Bleach pH too high).Ensure bleach is buffered to pH 11.3. High pH degrades the imine bond in the salen ligand.
Low ee (<80%) "Leakage" pathway or fast uncatalyzed background reaction.Lower the temperature to -5°C. Ensure 3,4-dimethylstyrene is free of radical inhibitors.
Brown Sludge Catalyst aggregation.Increase stirring speed (RPM). This is a biphasic reaction; mass transfer is rate-limiting.
Module B: The Racemic Bulk Route (In-Situ Peracid)

Recommended for: Large-scale synthesis where chirality is not required or will be resolved later.

The Chemistry: Instead of buying explosive peracids, you generate them in situ using Hydrogen Peroxide (30-50%) and a catalytic amount of Formic or Acetic acid.

Protocol (Scale: 1 kg Input):

  • Setup: Reactor with overhead stirring, internal thermometer, and reflux condenser.

  • Charge: 3,4-dimethylstyrene (1 kg), Formic Acid (0.5 equiv), and solvent (DCM or Toluene).

  • Dosing: Heat to 40°C. Add 30% H2O2 (1.1 equiv) dropwise via a metering pump.

  • Safety: Do not add H2O2 all at once. The reaction is autocatalytic and highly exothermic.

Troubleshooting Guide (Peracid)

SymptomProbable CauseCorrective Action
Thermal Runaway H2O2 accumulation (Dosing > Reaction Rate).STOP DOSING. Increase cooling. Check if the reaction has "stalled" (induction period) before resuming.
Low Yield (Diol formation) Acid-catalyzed ring opening.The product is acid-sensitive. Keep reaction time short. Quench immediately upon completion with cold NaHCO3.
Residual Peroxide Incomplete consumption.Test with starch-iodide paper. Quench with NaHSO3 (Sodium Bisulfite) before workup.
Critical Safety: Thermal Hazards

The oxidation of 3,4-dimethylstyrene releases approximately 220 kJ/mol . On a 1 kg scale, this energy is sufficient to boil the solvent and over-pressurize the vessel if released instantaneously.

Safety Control Loop

SafetyLoop Sensor Temp Sensor (Internal) Controller PID Controller Sensor->Controller T_actual Pump Dosing Pump (Oxidant) Controller->Pump Stop if T > Setpoint Cooling Jacket Cooling Controller->Cooling Increase Flow Reactor Reactor (Exotherm) Pump->Reactor Reagent Addition Reactor->Sensor Heat Generation

Figure 2: Active safety control loop. The dosing pump must be interlocked with the temperature sensor. If T > T_max, the pump effectively stops.

FAQ: Expert Troubleshooting

Q: My product is degrading during rotary evaporation. What is happening? A: You likely have residual acid.[1] 3,4-dimethylstyrene oxide is electron-rich, making the epoxide oxygen highly basic and prone to protonation. Even trace acid traces from the m-CPBA or Formic acid will catalyze the opening of the ring to form a diol or polymer.

  • Fix: Wash the organic layer with saturated NaHCO3 twice. Ensure the pH of the aqueous waste is >7 before concentrating. Add 1% Triethylamine to the solvent during evaporation if degradation persists.

Q: Why is m-CPBA dangerous for scale-up? A: m-CPBA (meta-chloroperbenzoic acid) is shock-sensitive and thermally unstable in its pure form. In solution, highly concentrated mixtures can detonate. Furthermore, the "atom economy" is poor; for every mole of oxygen delivered, you generate a mole of solid m-chlorobenzoic acid waste that complicates stirring and filtration [1].

Q: Can I distill the product? A: Yes, but with extreme caution. Styrene oxides can polymerize explosively if heated with trace acids or bases.

  • Recommendation: Use Short Path Distillation (Wiped Film) under high vacuum (< 1 mbar) to minimize thermal history. Add a radical inhibitor (e.g., BHT) to the pot.

References
  • Org. Process Res. Dev. 2013, 17, 12, 1591–1596 Title: Safer Preparation of m-CPBA/DMF Solution in Pilot Plant Source: ACS Publications URL:[Link]

  • J. Am. Chem. Soc. 1991, 113, 18, 7063–7064 Title: Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane Source: ACS Publications (Jacobsen's original work) URL:[Link]

  • Org. Process Res. Dev. 2000, 4, 2, 88–93 Title: Epoxidation of Styrene to Styrene Oxide: Synergism of Heteropoly Acid and Phase-Transfer Catalyst Source: ACS Publications URL:[Link]

  • Bretherick's Handbook of Reactive Chemical Hazards Title: Peroxyacids and Epoxidation Risks Context:[2] General safety reference for scale-up of exothermic oxidations.

Sources

Technical Support Center: Asymmetric Epoxidation of 3,4-Dimethylstyrene

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 34-DMS-EPOX-001 Subject: Catalyst Selection & Process Optimization for 3,4-Dimethylstyrene Epoxidation Assigned Scientist: Senior Application Specialist, Catalysis Division

Executive Summary & Substrate Analysis

User Query: "Which catalyst system yields the highest enantioselectivity for 3,4-dimethylstyrene, and how do I avoid decomposition during workup?"

Technical Assessment: 3,4-Dimethylstyrene is an electron-rich styrene derivative. The two methyl groups on the aromatic ring increase the nucleophilicity of the vinyl group compared to unsubstituted styrene. This electronic character dictates two critical parameters:

  • Reaction Rate: It reacts faster than styrene, increasing the risk of uncatalyzed (racemic) background oxidation if strong oxidants (e.g., mCPBA) are used without modulation.

  • Product Stability: The resulting epoxide is highly sensitive to acid-catalyzed ring opening (forming diols) or Meinwald rearrangement (forming aldehydes) due to the stabilization of the benzylic carbocation intermediate by the electron-donating methyl groups.

Catalyst Selection Matrix

We recommend two primary routes based on your laboratory capabilities and scale.

CatalystSelection Start Start: 3,4-Dimethylstyrene ScaleQ What is your reaction scale? Start->ScaleQ SmallScale < 100 mg (Discovery) ScaleQ->SmallScale LargeScale > 1 g (Process/Scale-up) ScaleQ->LargeScale Decision1 Do you have fermentation or whole-cell capacity? SmallScale->Decision1 ChemRoute Route B: Mn-Salen (Jacobsen) Target: 90-95% ee Scalable/Fast LargeScale->ChemRoute Standard Chemical Process BioRoute Route A: Biocatalysis (SMO) Target: >98% ee Green Chemistry Decision1->BioRoute Yes Decision1->ChemRoute No

Figure 1: Decision logic for catalyst selection based on scale and infrastructure.

Route A: Chemical Catalysis (Jacobsen Mn-Salen)

Recommended Catalyst: (R,R)- or (S,S)-Mn(III) Salen (Jacobsen’s Catalyst) Mechanism: Electrophilic oxygen transfer via Mn(V)-oxo species.

Why this works for 3,4-Dimethylstyrene

Electron-donating groups (EDGs) on the substrate actually enhance enantioselectivity in the Jacobsen system. The EDGs stabilize the radical character of the transition state, making it "later" (more product-like) and allowing the catalyst's chiral steric environment to exert maximum influence [1].

Protocol & Troubleshooting Guide

Standard Protocol:

  • Catalyst: 2-5 mol% (R,R)-Mn(salen)Cl.

  • Oxidant: NaOCl (commercial bleach) diluted to 0.5M.

  • Additive: 4-Phenylpyridine N-oxide (4-PPNO) (0.2 equiv).

  • Solvent: Dichloromethane (DCM) at 0°C.

Troubleshooting Table: Mn-Salen System
SymptomProbable CauseCorrective Action
Low Enantiomeric Excess (<80%) Uncatalyzed Background Reaction The electron-rich alkene reacts with HOCl directly. Fix: Lower temperature to -5°C. Ensure slow addition of oxidant. Switch to mCPBA/NMO system only if strictly controlling temperature < -78°C (rarely scalable).
Catalyst Bleaching (Brown to Clear) Oxidative Degradation The Mn-Salen complex is destroying itself. Fix: Add 4-PPNO. It coordinates to the Mn center, stabilizing the active species and preventing dimer formation [2].
Stalled Conversion pH Drift Bleach is basic; as the reaction progresses, pH drops. Fix: Buffer the aqueous phase to pH 11.3 using Na₂HPO₄. If pH < 10.5, the catalyst decomposes; if > 12, the reaction stalls.
Chlorinated Side Products Active Chlorine Species Fix: Ensure the organic phase is strictly separated. Use dilute bleach (0.5M) rather than concentrated.

Route B: Biocatalysis (Styrene Monooxygenase)

Recommended Catalyst: Styrene Monooxygenase (SMO) (e.g., Pseudomonas sp.[1][2][3] VLB120 or LQ26). Mechanism: FAD-dependent epoxidation using NADH.

Why this works for 3,4-Dimethylstyrene

Wild-type SMOs have a hydrophobic active site that accommodates the 3,4-dimethyl substitution pattern well. Recent studies indicate this specific substrate can achieve >99% ee with SMO variants, surpassing chemical catalysts [3].

Protocol & Troubleshooting Guide

Standard Protocol:

  • System: Whole-cell E. coli expressing StyA/StyB genes.

  • Phase: Two-phase system (Bis(2-ethylhexyl)phthalate or n-octane as organic carrier).

  • Substrate Loading: 20-50 mM.

Troubleshooting Table: Biocatalysis
SymptomProbable CauseCorrective Action
Low Reaction Rate Mass Transfer Limitation 3,4-dimethylstyrene is highly hydrophobic. Fix: Increase agitation speed (rpm). Use a second phase (e.g., n-octane) to act as a substrate reservoir and product sink (prevents product inhibition).
Cell Death / Low Yield Epoxide Toxicity The product is toxic to cells. Fix: Implement a continuous feed (fed-batch) of glucose to maintain NADH regeneration. Use resin-based in-situ product removal (ISPR).
Low ee (unexpected) Auto-oxidation Long reaction times in air can lead to non-enzymatic oxidation. Fix: Ensure high cell density to outcompete background oxidation.

Critical Workup: Handling Acid-Sensitive Epoxides

WARNING: 3,4-Dimethylstyrene oxide is extremely prone to rearrangement. Standard silica gel chromatography will destroy your product.

Workup Rxn Crude Reaction Mixture Wash Wash: Sat. NaHCO3 (Remove Acid Traces) Rxn->Wash Dry Dry: Na2SO4 + K2CO3 (Keep Basic) Wash->Dry Purify Purification Choice Dry->Purify Silica Silica Gel? ONLY if pre-treated with 1% Et3N Purify->Silica Alumina Basic Alumina (Grade III) (Recommended) Purify->Alumina Distill Kugelrohr Distillation (High Vac, Low Temp) Purify->Distill

Figure 2: Workup workflow to prevent acid-catalyzed ring opening.

Key Purification Rules:

  • Never use untreated silica gel. The surface acidity will open the epoxide ring immediately.

  • Pre-treatment: If using silica, slurry it in solvent containing 1-2% Triethylamine (Et3N) before packing the column.

  • Storage: Store the purified epoxide at -20°C over a few pellets of solid K₂CO₃ to scavenge any adventitious acid.

References

  • Jacobsen, E. N., et al. (1994).[4] "Electronic Effects in the (Salen)Mn(III)-Catalyzed Epoxidation Reaction." Journal of the American Chemical Society.[4]

  • Skarzewski, J., et al. (1995). "The effect of additives on the Mn(salen)-catalyzed epoxidation of styrene." Journal of Molecular Catalysis A: Chemical.

  • Wu, S., et al. (2010). "Asymmetric azidohydroxylation of styrene derivatives mediated by a biomimetic styrene monooxygenase enzymatic cascade." TU Delft Research Portal.

  • Shi, Y., et al. (1997). "An Efficient Catalytic Asymmetric Epoxidation Method." Journal of Organic Chemistry.

Sources

Technical Support Center: 2-(3,4-Dimethylphenyl)oxirane Workup Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: DMO-OX-442 Subject: Troubleshooting Isolation, Purification, and Stability of 3,4-Dimethylstyrene Oxide Derivatives[1]

Executive Summary: The Molecule's Personality

Before diving into the protocols, you must understand the electronic "personality" of your substrate. 2-(3,4-Dimethylphenyl)oxirane is not just a generic epoxide.[1][2] The two methyl groups at the 3- and 4-positions are electron-donating groups (EDGs).

  • The Consequence: These groups significantly stabilize the benzylic carbocation character during ring opening.

  • The Risk: This molecule is hyper-sensitive to acid . Even weak acids (like untreated silica gel) can trigger spontaneous rearrangement to the aldehyde/ketone or uncontrolled polymerization [1].

  • The Opportunity: You can achieve exceptionally high regioselectivity for benzylic (α-attack) nucleophilic substitution if conditions are strictly controlled.

Critical Workflows & Decision Trees

Visualizing the Workup Logic

Do not proceed blindly. Use this decision matrix to determine your immediate next step based on your reaction environment.

WorkupLogic Start Reaction Complete? CheckpH Check Reaction pH Start->CheckpH Acidic Acidic Conditions (e.g., H2SO4, Lewis Acids) CheckpH->Acidic pH < 7 Basic Basic/Neutral Conditions (e.g., Amines, NaH) CheckpH->Basic pH >= 7 QuenchAcid Quench: Sat. NaHCO3 Target pH 7-8 Acidic->QuenchAcid Neutralize Rapidly QuenchBase Quench: Sat. NH4Cl Target pH 7-8 Basic->QuenchBase Buffer Gently Extract Extraction Phase (Avoid Emulsions) QuenchAcid->Extract QuenchBase->Extract Purify Purification Strategy Extract->Purify Silica Flash Chromatography (TEA Deactivation REQUIRED) Purify->Silica Solid/Viscous Oil Distill Vacuum Distillation (Kugelrohr) Purify->Distill Volatile Oil

Figure 1: Decision matrix for quenching and isolation.[1] Note the critical requirement for pH buffering to prevent acid-catalyzed rearrangement.

Troubleshooting Guides (Q&A Format)

Module A: Quenching & Phase Separation

Q: I have a persistent "rag layer" (emulsion) between my organic and aqueous phases. How do I break it?

A: This is common. The 3,4-dimethylphenyl group is highly lipophilic, while the opened epoxide (often an amino alcohol or diol) is amphiphilic.[1] You have essentially created a surfactant.

Protocol:

  • Do NOT shake vigorously. Invert the funnel gently.

  • Salting Out: Add solid NaCl directly to the separatory funnel until the aqueous layer is saturated. This increases the ionic strength, forcing organics out of the water phase.

  • Filtration: If the emulsion persists, filter the entire biphasic mixture through a pad of Celite. This removes fine particulate matter stabilizing the emulsion.

  • Solvent Switch: If you are using Ethyl Acetate, switch to Dichloromethane (DCM) .[1] DCM is heavier than water and often breaks emulsions better for styrene derivatives.

Q: My product yield is lower than expected after aqueous workup. Where did it go?

A: If your product is a diol or a low-molecular-weight amino alcohol, it may be water-soluble.[1]

  • Diagnostic: Check the aqueous layer by TLC.

  • Fix: Perform "salting out" (as above) and extract 4-5 times with DCM. For highly polar products, use a 3:1 mixture of Chloroform:Isopropanol as the extraction solvent.

Module B: Purification (The "Silica Trap")

Q: My crude NMR looks clean, but after Flash Chromatography, I see new peaks (aldehydes/ketones) and my product is gone. What happened?

A: You fell into the "Silica Trap." Standard silica gel has a surface pH of ~5.0. For 3,4-dimethylstyrene oxide derivatives, this is acidic enough to trigger the Meinwald Rearrangement (epoxide


 ketone/aldehyde) or dehydration of the diol [2].

Protocol: Silica Deactivation

  • The Slurry: Prepare your silica slurry using your starting eluent + 1% Triethylamine (TEA) .[3]

  • The Flush: Flush the column with 2-3 column volumes of this TEA-spiked solvent.

  • The Run: Run your purification using your standard solvent system (TEA is usually not needed in the mobile phase during the run, just for pretreatment, but can be kept at 0.5% if the compound is extremely labile) [3].

Table 1: Purification Compatibility Matrix

MethodSuitabilityNotes
Normal Phase Silica 🔴 High RiskCauses rearrangement/decomposition.[1][4] Must deactivate.
Alumina (Neutral) 🟡 ModerateBetter than silica, but lower resolution.[1]
Alumina (Basic) 🟢 GoodExcellent for amino-alcohols.[1]
Distillation 🟢 GoodKugelrohr preferred. Keep temp <120°C to avoid thermal rearrangement.
Recrystallization 🟢 ExcellentIf solid, this is the gold standard. Use Hexane/EtOAc.
Module C: Regioselectivity Control

Q: I am trying to open the ring with an amine, but I'm getting a mixture of isomers. How do I control this?

A: The 3,4-dimethyl groups push electron density into the ring, making the benzylic position (α-carbon) significantly more capable of stabilizing a positive charge.

  • Scenario A: Acidic/Lewis Acid Catalysis

    • Mechanism: SN1-like.[1] The bond weakens at the benzylic position.

    • Result: Nucleophile attacks the More Substituted (α) carbon.

    • Selectivity: Very High (>95% α-attack).[1][5]

  • Scenario B: Basic/Neutral Conditions

    • Mechanism: SN2. Sterics dominate.

    • Result: Nucleophile attacks the Less Substituted (β) carbon.[6]

    • Selectivity: Moderate to High (favors β, but electronic stabilization of the α-position can cause "leakage" to the α-product).

Visualizing the Pathway:

Regioselectivity cluster_Acid Acidic Conditions (H+ / Lewis Acid) cluster_Base Basic Conditions (Nu-) Epoxide This compound Benzylic Benzylic Attack (α) (Favored by Electronics) Epoxide->Benzylic Carbocation Stabilization Terminal Terminal Attack (β) (Favored by Sterics) Epoxide->Terminal Steric Accessibility

Figure 2: Mechanistic divergence based on reaction pH.[1] The 3,4-dimethyl substitution strongly biases the acidic pathway toward the benzylic position [4].

Experimental Protocol: Aminolysis Workup (Example)

Scenario: Reaction of this compound with Morpholine (Basic conditions).

  • Quench: Do not add acid. Dilute the reaction mixture with water.

  • Extraction: Extract 3x with DCM.

  • Wash: Wash combined organics with Brine (saturated NaCl) to remove unreacted morpholine (water-soluble).[1]

  • Dry: Dry over Na₂SO₄ (Magnesium sulfate is slightly acidic; Sodium sulfate is neutral/inert).

  • Concentrate: Rotary evaporate at <40°C.

  • Purify: If oil persists, use Neutral Alumina or TEA-deactivated Silica .[1] Elute with Hexane:EtOAc gradient.

References

  • BenchChem. (2025).[6] Application Notes and Protocols: Ring-Opening Reactions of (S)-Styrene Oxide. Retrieved from [1]

  • Ghandi, M., et al. (2014).[1] Pretreatment of silica gel? ResearchGate Discussion on Acid Sensitivity. Retrieved from

  • Rochester University. (n.d.). Chromatography: The Solid Phase - Triethylamine Deactivation. Retrieved from [1]

  • Mitra, D., et al. (2018).[1] Regioselective ring opening of styrene oxide with different reagents. ResearchGate. Retrieved from

Sources

issues with the storage and handling of 2-(3,4-Dimethylphenyl)oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(3,4-Dimethylphenyl)oxirane Handling Guide

Executive Summary

This compound is a specialized styrene oxide derivative often used as a probe for Soluble Epoxide Hydrolase (sEH) activity or as a chiral intermediate in drug synthesis.[1]

The Critical Technical Insight: Unlike standard aliphatic epoxides, the 3,4-dimethyl substitution on the phenyl ring functions as an electron-donating group (EDG).[1] This stabilizes the benzylic carbocation character at the


-carbon.[1] Consequently, this molecule is significantly more sensitive to acid-catalyzed hydrolysis and polymerization  than unsubstituted styrene oxide.[1] Standard "careful handling" is insufficient; strict pH control is mandatory.[1]

Module 1: Storage & Stability Protocols

Status: Critical Primary Failure Mode: Spontaneous Polymerization & Hydrolysis

This compound is "spring-loaded" by ring strain (~13 kcal/mol).[1][2] If stored improperly, it degrades into a viscous oligomer (polyether) or hydrolyzes into the corresponding diol (glycol).[1]

The "3-Point" Storage System
  • Temperature: Store at -20°C . (4°C is acceptable for <1 week, but -20°C prevents slow polymerization).

  • Atmosphere: Must be stored under Argon or Nitrogen .[1] Oxygen is not the primary enemy; moisture is.[1]

  • Container: Amber glass with a Teflon-lined cap .[1] Avoid standard polyethylene caps which can leach plasticizers into the lipophilic epoxide.[1]

Visualizing the Degradation Pathways

The following diagram illustrates why moisture and trace acids are catastrophic for this specific molecule.

DegradationPathways Epoxide This compound (Active Reagent) Carbocation Benzylic Carbocation (Stabilized by Methyl Groups) Epoxide->Carbocation Trace Acid (H+) Spontaneous Initiation Diol Vicinal Diol (Inactive Impurity) Carbocation->Diol + H2O (Moisture) Polymer Polyether Oligomer (Viscous/Cloudy Waste) Carbocation->Polymer + Epoxide (Chain Reaction)

Figure 1: The dual degradation pathways.[1] Note that the 3,4-dimethyl substitution accelerates the formation of the carbocation intermediate, increasing sensitivity to trace acids.

Module 2: Handling & Experimental Troubleshooting

Audience: Synthetic Chemists & Assay Developers

Q1: My clear oil turned cloudy/viscous overnight. What happened?

Diagnosis: You have initiated cationic polymerization .[1] Root Cause: This usually happens if the compound was exposed to a Lewis Acid or a proton source.[1] Common culprits include:

  • Using non-neutralized glassware (glass surfaces are slightly acidic).[1]

  • Using CDCl3 (Chloroform-d) that has formed HCl over time.[1]

  • Contact with metal spatulas (trace Lewis acids).[1]

Corrective Action:

  • The "Base-Wash" Rule: Pre-rinse all glassware with a dilute solution of Ammonium Hydroxide or Triethylamine/DCM (5%) and oven dry.[1] This neutralizes surface silanols.[1]

  • Solvent Choice: Always filter CDCl3 through a small pad of basic alumina before NMR analysis.[1]

Q2: I am seeing low yields in my Epoxide Hydrolase (sEH) assay.

Diagnosis: Non-enzymatic hydrolysis (Background Noise). Root Cause: The buffer pH is likely too low, or the DMSO stock was wet.[1] Protocol Adjustment:

  • Stock Prep: Dissolve the epoxide in anhydrous DMSO .[1] DMSO is hygroscopic; use a fresh bottle.[1]

  • Buffer pH: Ensure assay buffer is pH 7.4 or higher. At pH < 6.0, the "background" hydrolysis rate of this specific dimethyl derivative increases 10-fold compared to unsubstituted styrene oxide.[1]

Q3: How do I remove the solvent without destroying the compound?

Diagnosis: Thermal degradation on the rotavap.[1] Solution:

  • Never heat the water bath above 30°C .[1]

  • Do not distill to dryness if possible.[1]

  • Vacuum Backfill: When venting the rotavap, backfill with Nitrogen/Argon , not ambient air (which introduces moisture).[1]

Module 3: Safety & Disposal (HSE)

Hazard Class: Alkylating Agent / Mutagenic Potential (H350, H340).[1]

Spill Cleanup & Waste Deactivation

Do not just wipe up spills.[1] Epoxides are alkylating agents that can modify DNA.[1] You must chemically destroy the reactive ring before disposal.[1]

The "Nucleophilic Quench" Protocol:

  • Preparation: Prepare a solution of 10% Sodium Thiosulfate in water.[1]

  • Application: Pour the thiosulfate solution over the spill or into the waste flask containing the epoxide.[1]

  • Mechanism: The thiosulfate anion (

    
    ) acts as a potent nucleophile, attacking the epoxide ring and opening it to form a non-volatile, non-alkylating Bunte salt.[1]
    
  • Verification: Allow to sit for 30 minutes. The pH should remain basic/neutral.[1]

  • Disposal: The resulting mixture can be disposed of in the aqueous chemical waste stream (check local regulations).[1]

Summary of Physical Data

PropertyValueNote
State Colorless to pale yellow liquidSolidifies at low temp.[1]
Molecular Weight 148.20 g/mol
Solubility DMSO, Ethanol, DCMInsoluble in water (hydrolyzes slowly).[1]
Acid Sensitivity High Higher than Styrene Oxide.[1]
Storage -20°C, ArgonDesiccator recommended.[1]

References

  • Mechanism of Acid-Catalyzed Epoxide Hydrolysis Smith, M. B.[1][3] "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure."[1] Wiley-Interscience, 8th Edition.[1] (Standard text confirming benzylic carbocation stabilization by alkyl groups). [1]

  • Soluble Epoxide Hydrolase (sEH) Assay Protocols Cayman Chemical.[1][4][5] "Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit Booklet." (Provides context on using styrene oxide derivatives as substrates/probes).

  • Epoxide Safety and Quenching Lunn, G., & Sansone, E. B.[1][6] "Destruction of Hazardous Chemicals in the Laboratory." Wiley.[1] (Source for Thiosulfate quenching method for alkylating agents). [1]

  • Styrene Oxide Derivative Polymerization Grobelny, Z., et al.[1] "Ring opening polymerization of styrene oxide... determination of mechanism."[1][7] Polymer Bulletin, 2017.[1][7] (Details the anionic and cationic polymerization risks). [1]

Sources

enhancing the regioselectivity of 2-(3,4-Dimethylphenyl)oxirane ring-opening

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Enhancing Regioselectivity of 2-(3,4-Dimethylphenyl)oxirane Ring-Opening Assigned Specialist: Senior Application Scientist, Catalysis Division

Introduction: The Substrate Challenge

You are working with This compound , a styrene oxide derivative. This substrate presents a classic but difficult "tug-of-war" in organic synthesis:

  • Electronic Bias (The

    
    -Pathway):  The 3,4-dimethylphenyl group is electron-donating. This stabilizes the developing positive charge at the benzylic position (
    
    
    
    -carbon) during ring opening, strongly favoring nucleophilic attack here, especially under acidic or Lewis-acid catalyzed conditions (
    
    
    -like character).
  • Steric Bias (The

    
    -Pathway):  The terminal methylene group (
    
    
    
    -carbon) is less hindered, favoring attack here under strict
    
    
    conditions (strong nucleophiles, basic media).

The Problem: Standard conditions often yield a "regio-scramble"—a mixture of


- and 

-substituted products—making purification difficult and lowering yields. This guide provides protocols to force the reaction down a single pathway.

Module 1: Mechanistic Diagnostics

Before selecting a protocol, understand the electronic landscape of your specific substrate.

The Electronic vs. Steric Landscape

The 3,4-dimethyl substitution enhances the electron density of the aromatic ring compared to unsubstituted styrene oxide. This makes the benzylic (


) carbon significantly more electrophilic.
  • If you see: 60:40 mixtures.

  • Cause: You are likely operating in a "borderline" region (weak acid or weak nucleophile) where neither steric nor electronic factors dominate.

G Substrate This compound Acid Acidic/Lewis Acid (Cation Stabilization) Substrate->Acid H+ / LA Base Basic/Strong Nu (Steric Control) Substrate->Base Nu- TS_Alpha Transition State A (Benzylic C+ character) Acid->TS_Alpha Electronic Bias (Strong) TS_Beta Transition State B (Concerted SN2) Acid->TS_Beta Minor Base->TS_Alpha Minor (if Nu is weak) Base->TS_Beta Steric Bias Prod_Alpha Product A (Benzylic Attack) Nu on C-Ar TS_Alpha->Prod_Alpha Prod_Beta Product B (Terminal Attack) Nu on CH2 TS_Beta->Prod_Beta

Figure 1: Mechanistic bifurcation showing how catalyst choice dictates the transition state energy landscape.

Module 2: Biocatalytic Solutions (High Specificity)

Best for: Synthesis of chiral diols (Hydrolysis). Selectivity Target: >95% Enantioselectivity and Regioselectivity.

For this specific substrate, Epoxide Hydrolases (EHs) from Vigna radiata (Mung bean) are the gold standard. They are evolved to handle bulky styrene oxide derivatives and often exhibit "enantioconvergence"—converting a racemic epoxide into a single enantiopure diol.

Protocol: VrEH2 Catalyzed Hydrolysis
ParameterCondition
Catalyst Recombinant Vigna radiata Epoxide Hydrolase (VrEH2)
Co-Solvent 10-20% DMSO or Methanol (to solubilize the lipophilic substrate)
Buffer Phosphate Buffer (100 mM, pH 7.0 - 8.0)
Temperature 30°C
Time 12 - 24 hours

Step-by-Step:

  • Dissolve this compound (10 mM final conc.) in DMSO.

  • Add to Phosphate buffer containing VrEH2 enzyme (approx. 1-2 U/mL).

  • Incubate at 30°C with orbital shaking (200 rpm).

  • Monitor: Extract aliquots with ethyl acetate and analyze via chiral HPLC.

  • Result: Expect preferential attack at the benzylic position by water, often yielding the (R)-diol with high ee.

Why this works: The enzyme active site provides a "tyrosine clamp" that activates the epoxide oxygen while positioning the water molecule for a precise nucleophilic attack, overriding the inherent electronic bias of the dimethylphenyl group [1].

Module 3: Chemocatalytic Solutions (Lewis Acid/Base)

Best for: Aminolysis, Alcoholysis, or Azidolysis.

Scenario A: Forcing Benzylic ( ) Attack

Target: Nucleophile attaches to the carbon next to the ring.

To maximize attack at the benzylic position, you must enhance the carbocation character of that carbon using a Lewis Acid.

Recommended Catalyst: Bismuth(III) Triflate [Bi(OTf)₃] or Iron(III) Chloride [FeCl₃] .

Protocol:

  • Solvent: Acetonitrile (polar aprotic stabilizes the transition state).

  • Loading: 1-5 mol% Bi(OTf)₃.

  • Conditions: Room temperature.

  • Mechanism: The Lewis acid coordinates to the epoxide oxygen. The electron-donating 3,4-dimethyl group stabilizes the partial positive charge on the

    
    -carbon, guiding the nucleophile there exclusively.
    
Scenario B: Forcing Terminal ( ) Attack

Target: Nucleophile attaches to the terminal CH₂.

This is harder with your substrate because the benzylic position is so electronically activated. You must suppress


 character entirely.

Recommended Catalyst: Co(III)-Salen (Jacobsen's Catalyst) or Al(C₆F₅)₃ (Bulky Lewis Acids).

Protocol (Oligomeric Co-Salen):

  • Solvent: THF or TBME (ethers coordinate less to the catalyst than acetonitrile).

  • Nucleophile: Must be anionic/strong (e.g., Sodium Azide, not hydrazoic acid).

  • Mechanism: The bulky salen ligand sterically shields the benzylic position, forcing the nucleophile to attack the accessible terminal methylene.

Module 4: Troubleshooting & FAQs

Decision Tree: Optimizing Your Reaction

Troubleshooting Start Issue: Poor Regioselectivity Check_Solvent Check Solvent Polarity Start->Check_Solvent Q_Acid Using Acid/Lewis Acid? Check_Solvent->Q_Acid Soln_Acid Switch to Non-Polar Solvent (CCl4 or Toluene) Suppress ion separation Q_Acid->Soln_Acid Yes Q_Base Using Base/Nucleophile? Q_Acid->Q_Base No Soln_Base Increase Steric Bulk of Nu or Lower Temperature Q_Base->Soln_Base Yes

Figure 2: Rapid diagnostic flow for correcting regioselectivity issues.

Common Questions

Q1: I am getting a 50:50 mix of isomers using amines in methanol. Why? A: Methanol is a protic solvent that hydrogen-bonds to the epoxide oxygen, providing "mild acid catalysis" which activates the benzylic position. Meanwhile, the amine is attacking via sterics (terminal). These two forces cancel out.

  • Fix: Switch to an aprotic solvent like Dichloromethane (DCM) or Toluene to minimize hydrogen bonding, or add a strong Lewis acid to force the reaction entirely to the benzylic side [2].

Q2: My product is racemizing. A: If you are aiming for a chiral product, the benzylic carbocation intermediate (in the


-attack pathway) is planar. If the lifetime of this carbocation is too long (strong Lewis Acid), the nucleophile can attack from either face.
  • Fix: Use a "softer" Lewis acid like Yb(OTf)₃ or lower the temperature to -78°C to make the ring-opening more concerted (

    
    -like) rather than stepwise (
    
    
    
    ).

Q3: Can I use microwave irradiation? A: Yes, but be careful. Microwave heating often accelerates the reaction but can erode regioselectivity by providing enough energy to overcome the activation barrier for the disfavored pathway. Only use MW if you have a highly specific catalyst (like a MOF or Enzyme) [3].

References

  • Enantioselective hydrolysis of styrene oxide derivatives catalyzed by epoxide hydrolase from Vigna radiata. Source: National Institutes of Health (PubMed) / Bioresources and Bioprocessing. Context: Establishes VrEH2 as a primary biocatalyst for substituted styrene oxides. URL:[Link] (Search Term: VrEH2 styrene oxide hydrolysis)

  • Regioselective Ring Opening of Styrene Oxide Catalyzed by MoO2(acac)2. Source: ResearchGate / Journal of Molecular Catalysis. Context: Demonstrates Lewis Acid control for nearly 100% regioselectivity. URL:[Link]

  • Microwave-Assisted Synthesis of Polyols from Rapeseed Oil (Epoxide Opening Context). Source: ResearchGate.[1][2][3] Context: Discusses the impact of microwave energy on epoxide ring-opening kinetics and selectivity. URL:[Link]

Sources

Validation & Comparative

Comparative Guide: Catalytic Systems for 2-(3,4-Dimethylphenyl)oxirane Formation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-(3,4-Dimethylphenyl)oxirane (also known as 3,4-dimethylstyrene oxide) represents a critical enantioselective transformation in the production of chiral phenylethanolamine derivatives and fine chemical intermediates.

This guide objectively compares three distinct catalytic methodologies: Biocatalysis (Styrene Monooxygenase) , Transition Metal Catalysis (Jacobsen-Katsuki Mn-Salen) , and Organocatalysis (Shi Epoxidation) .

The Verdict:

  • For Optical Purity (>98% ee): The Biocatalytic (SMO) system is superior, offering near-perfect stereocontrol at the cost of volumetric productivity.

  • For Scalability & Speed: The Mn-Salen (Jacobsen) system provides the best balance of throughput and cost, though often requires recrystallization to upgrade enantiomeric excess (ee).

  • For Metal-Free Synthesis: The Shi Epoxidation is viable but generally less efficient for terminal styrenes compared to trans-internal alkenes.

Target Molecule Profile

  • IUPAC Name: this compound

  • Substrate: 3,4-Dimethylstyrene (1,2-dimethyl-4-vinylbenzene)

  • Key Challenge: The electron-rich nature of the aromatic ring (due to two methyl groups) accelerates electrophilic oxidation, increasing the risk of over-oxidation or side reactions (e.g., aldehyde formation) if the catalyst is too aggressive.

Detailed Catalytic Systems Analysis

System A: Biocatalytic Epoxidation (Styrene Monooxygenase)

Mechanism & Logic: Styrene Monooxygenase (SMO) systems, typically derived from Pseudomonas sp. (StyA/StyB), utilize a two-component flavin-dependent mechanism. StyB (reductase) consumes NADH to reduce FAD to FADH₂, which is then transferred to StyA (epoxidase).[1] StyA activates molecular oxygen to form a C4a-hydroperoxyflavin intermediate, which performs the electrophilic attack on the alkene.

Performance Data:

MetricValueNotes
Enantiomeric Excess (ee) >98% - >99% Unmatched stereocontrol due to the rigid enzyme active site.
Conversion >95%High conversion in biphasic systems (organic/aqueous).
Substrate Tolerance High3,4-Dimethyl substitution is well-accepted; electron-donating groups often enhance

.
Scalability Low-MediumLimited by oxygen transfer rates and cofactor (NADH) regeneration costs.

Experimental Protocol (Whole-Cell Biotransformation):

  • Strain: E. coli recombinant expressing StyA/StyB (e.g., pSPZ10 plasmid).

  • Medium: M9 minimal medium supplemented with glucose (for NADH regeneration).

  • Procedure:

    • Inoculate fermenter and grow to OD₆₀₀ ~1.0. Induce expression (IPTG).

    • Add 3,4-dimethylstyrene (dissolved in dioctyl phthalate or pure if toxicity is managed) to a final concentration of 2-5 mM.

    • Maintain high aeration (critical for O₂ supply).

    • Extract product with ethyl acetate after 12-24 hours.

    • Purify via silica flash chromatography (Hexane/EtOAc 9:1).

Mechanistic Visualization:

SMO_Mechanism Fig 1. Two-component Styrene Monooxygenase (SMO) Cascade. NADH NADH + H+ StyB StyB (Reductase) NADH->StyB NAD NAD+ FAD FAD FAD->StyB Reduction FADH2 FADH2 StyA StyA (Epoxidase) FADH2->StyA Transfer O2 O2 O2->StyA Substrate 3,4-Dimethylstyrene Substrate->StyA Product Epoxide StyB->NAD StyB->FADH2 StyA->FAD Recycle StyA->Product Hydroperoxy FAD-4a-OOH StyA->Hydroperoxy Activation Hydroperoxy->StyA Oxygen Transfer

[1][2][3]

System B: Jacobsen-Katsuki Epoxidation (Mn-Salen)[4]

Mechanism & Logic: This system uses a chiral Manganese(III)-Salen complex. The active oxidant is a high-valent Mn(V)-oxo species generated by a terminal oxidant (NaOCl, mCPBA, or PhIO). The approach of the alkene is directed by the bulky tert-butyl groups and the chiral diamine backbone (typically R,R-cyclohexanediamine), favoring one enantiomer.

Performance Data:

MetricValueNotes
Enantiomeric Excess (ee) 60% - 85% Lower than SMO. Requires recrystallization to reach >99%.
Yield 75% - 90%Robust chemical conversion.
TOF (Turnover Freq) HighFast reaction times (1-4 hours).
Cost LowCatalyst is commercially available; bleach is cheap.

Experimental Protocol (NaOCl Method):

  • Catalyst Prep: Dissolve (R,R)-Jacobsen catalyst (2-5 mol%) in CH₂Cl₂.

  • Organic Phase: Add 3,4-dimethylstyrene (1.0 equiv) to the catalyst solution.

  • Aqueous Phase: Prepare buffered bleach (0.55 M NaOCl, pH buffered to 11.3 with Na₂HPO₄).

  • Reaction: Add aqueous phase to organic phase at 0°C. Add 4-phenylpyridine N-oxide (PPNO) as an axial ligand additive (0.2 equiv) to boost rate and ee.

  • Workup: Stir vigorously for 2-4 hours. Separate layers, wash organic layer with brine, dry over Na₂SO₄, and concentrate.[2]

Mechanistic Visualization:

Jacobsen_Mechanism Fig 2. Mn-Salen Catalytic Cycle showing Oxidative Activation. MnIII Mn(III)-Salen (Resting State) MnV Mn(V)=O (Active Oxidant) MnIII->MnV Oxidation Oxidant NaOCl / mCPBA Oxidant->MnV TS Radical/Concerted TS (Steric Approach) MnV->TS + Alkene Substrate 3,4-Dimethylstyrene Substrate->TS TS->MnIII Regeneration Product Epoxide TS->Product

System C: Organocatalysis (Shi Epoxidation)[6]

Mechanism & Logic: Uses a fructose-derived ketone catalyst that forms a chiral dioxirane in situ upon reaction with Oxone (potassium peroxymonosulfate).[3] The dioxirane transfers oxygen to the alkene via a spiro-transition state.

Performance Data:

MetricValueNotes
Enantiomeric Excess (ee) 30% - 60% Warning: Standard Shi catalyst is optimized for trans-alkenes. Terminal styrenes often show poor ee unless specific modified ketones are used.
Yield 60% - 80%Side reactions (Baeyer-Villiger oxidation of catalyst) can consume reagents.
Green Chemistry HighMetal-free, aqueous/organic solvent mix.

Critical Note: While excellent for trans-beta-methylstyrene, the Shi system is not recommended as the primary choice for terminal 3,4-dimethylstyrene unless specific "styrene-variant" ketone catalysts are employed.

Final Comparative Analysis

FeatureBiocatalysis (SMO) Mn-Salen (Jacobsen) Shi Epoxidation
Selectivity (ee) Best (>98%) Good (60-85%)Moderate (Terminal alkene issue)
Reaction Conditions Aqueous, pH 7-8, 30°CBiphasic/DCM, 0°CAqueous/Acetonitrile, pH 10
Substrate Specificity High (Accepts 3,4-Me₂)High (Electronic boost from methyls)Medium (Prefers trans-internal)
Scalability Difficult (O₂ transfer limit)Excellent Medium (Reagent volume)
Primary Use Case High-value Pharma IntermediatesBulk Scale-upAcademic/Metal-sensitive synthesis
Recommendation

For the synthesis of This compound :

  • Use Mn-Salen (System B) if you need gram-to-kilogram quantities quickly and can afford a recrystallization step to upgrade optical purity.

  • Use SMO (System A) if you require >99% ee directly and are working on milligram-to-gram scale, or have fermentation infrastructure available.

References

  • Jacobsen, E. N., et al. (1991). Highly Enantioselective Epoxidation Catalysts Derived from 1,2-Diaminocyclohexane. J. Am. Chem. Soc., 113(18), 7063-7064. Link

  • Di Gennaro, P., et al. (1999). Styrene monooxygenase from Pseudomonas fluorescens ST: purification and characterization. Biochem. J., 339, 285-292. Link

  • Shi, Y. (2004). Organocatalytic Asymmetric Epoxidation of Olefins by Chiral Ketones. Acc. Chem. Res., 37(8), 488-496. Link

  • Brandes, B. D., & Jacobsen, E. N. (1994). Highly Enantioselective, Catalytic Epoxidation of Trisubstituted Olefins. J. Org. Chem., 59(16), 4378-4380. Link

  • European Patent EP0493617B1. (1996). Process for producing optically active (-)-2-halo-1-(substituted phenyl)ethanol and styrene oxides. (Confirming biocatalytic activity on 3,4-dimethylstyrene). Link

Sources

Stereochemical Assignment of 2-(3,4-Dimethylphenyl)oxirane Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Stereochemical Challenge

2-(3,4-Dimethylphenyl)oxirane (3,4-dimethylstyrene oxide) serves as a critical chiral building block for adrenergic receptor agonists and specialized epoxy-resins. Unlike simple styrene oxide, the 3,4-dimethyl substitution pattern introduces electronic and steric perturbations that can invert elution orders in chromatography or shift Cotton effects in circular dichroism, rendering "analogy-based" assignment risky.

This guide objectively compares three distinct methodologies for determining the absolute configuration (R vs. S) of this molecule. It moves beyond simple observation to causal verification, ensuring that your stereochemical assignment meets the rigorous standards required for IND (Investigational New Drug) submissions.

Comparative Analysis of Assignment Methodologies

The following table summarizes the three primary workflows for assigning absolute configuration, ranked by definitive power and resource intensity.

FeatureMethod A: VCD/ECD Spectroscopy Method B: Chemical Correlation (Jacobsen) Method C: Biocatalytic Resolution
Primary Principle Quantum Mechanical prediction of chiroptical properties vs. experimental data.Stereoselective synthesis using a catalyst with known induction preference.Kinetic resolution using Epoxide Hydrolases (EH) with established selectivity rules.
Confidence Level High (Gold Standard) Medium-High (Dependent on ee%)High (Self-validating via kinetic time-course)
Sample Requirement ~5–10 mg (Recoverable)~100 mg (Destructive)~50 mg (Destructive)
Time to Result 24–48 Hours (Computation heavy)1 Week (Synthesis + Purification)48 Hours
Cost Profile High (Instrument/Software)Medium (Catalyst cost)Low (If enzyme library available)
Best For New Chemical Entities (NCEs) where no reference exists.Production Scale-up to ensure route integrity.Confirming Enantiopurity during metabolic studies.

Detailed Methodological Protocols

Method A: Vibrational & Electronic Circular Dichroism (VCD/ECD)

The Modern Standard for Non-Crystalline Solids

This method eliminates the need for derivatization or crystallization. It relies on the fact that the 3,4-dimethylphenyl chromophore exhibits distinct Cotton effects (CE) due to the chiral environment of the oxirane ring.

Protocol:

  • Conformational Search: Perform a Monte Carlo conformational search (MMFF94 force field) to identify low-energy rotamers of (R)-2-(3,4-dimethylphenyl)oxirane. The rotation of the phenyl-epoxide bond is the critical degree of freedom.

  • Geometry Optimization: Optimize the lowest energy conformers using DFT at the B3LYP/6-31G(d) level in a solvent model (PCM) matching your experimental solvent (typically

    
     or 
    
    
    
    ).
  • Frequency Calculation: Calculate VCD and IR frequencies.

    • Key Marker: Look for the C-O stretching modes of the oxirane ring (800–950 cm⁻¹) and the aromatic breathing modes (1500–1600 cm⁻¹).

  • Experimental Match: Measure the VCD spectrum of your pure enantiomer.

    • Assignment: If the calculated (R)-spectrum matches the experimental spectrum, your sample is (R). If it is the mirror image, your sample is (S).

Expert Insight: For styrene oxide derivatives, the sign of the lowest energy electronic transition (ECD) in the 260–280 nm region (¹Lb band) is often diagnostic. The (R)-enantiomer typically exhibits a weak negative CE in this region, but the additional methyl groups can perturb this. VCD is preferred because it probes ground-state vibrations, which are less sensitive to solvent shifts than electronic transitions.

Method B: Chemical Correlation via Jacobsen Epoxidation

The Synthetic Proof

If you lack access to VCD, you must synthesize the standard. The Jacobsen epoxidation of 3,4-dimethylstyrene is a reliable route because the facial selectivity of the Mn(salen) catalyst is well-mapped.

Protocol:

  • Precursor Synthesis: Wittig reaction of 3,4-dimethylbenzaldehyde with methyltriphenylphosphonium bromide to yield 3,4-dimethylstyrene.

  • Asymmetric Epoxidation:

    • Catalyst: (S,S)-(+)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's Catalyst).

    • Oxidant: NaOCl (bleach) buffered to pH 11.3, with 4-phenylpyridine N-oxide (PPNO) as an additive.

    • Reaction: 0°C, biphasic system (

      
      /Water).
      
  • Causality: The (S,S)-Mn(salen) catalyst approaches the alkene to preferentially deliver oxygen to the Si-face, yielding the (S)-epoxide as the major product (typically 85-95% ee).

  • Comparison: Analyze your unknown sample via Chiral HPLC (see below) alongside this synthesized (S)-standard.

Method C: Chiral HPLC Separation & Validation

The Routine QC Method

Once the absolute configuration is assigned via Method A or B, Chiral HPLC is used for routine analysis.

Recommended Conditions:

  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Isopropanol (98:2 to 90:10). The low polarity is crucial to prevent ring opening on the silica support.

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Detection: UV at 210 nm (epoxide absorption) and 254 nm (aromatic).

Self-Validating Elution Logic: On polysaccharide columns (OD/AD), the elution order of styrene oxide derivatives is generally determined by the steric fit of the phenyl ring into the chiral grooves.

  • Trend: For 2-phenyl-oxiranes, the (S)-isomer often elutes before the (R)-isomer on Chiralcel OD-H, but this must be confirmed with the reference standard from Method B.

  • Warning: Do not rely on literature elution orders for "styrene oxide" alone; the 3,4-dimethyl groups significantly alter the interaction with the stationary phase.

Visualizing the Assignment Workflow

The following diagram illustrates the decision tree for assigning the stereochemistry of this compound.

StereochemAssignment Start Unknown Enantiomer This compound Decision Is VCD/ECD Available? Start->Decision HPLC Co-injection via Chiral HPLC (OD-H) Start->HPLC Unknown Sample MethodA Method A: VCD/ECD (Non-Destructive) Decision->MethodA Yes MethodB Method B: Asymmetric Synthesis (Chemical Correlation) Decision->MethodB No Calc DFT Calculation of (R)-Conformer MethodA->Calc Exp Measure Experimental Spectrum MethodA->Exp Compare Compare Spectra (Sign Match) Calc->Compare Exp->Compare Result Definitive Assignment (R) or (S) Compare->Result Match = (R) Mirror = (S) Synth Jacobsen Epoxidation ((S,S)-Catalyst) MethodB->Synth Standard Yields (S)-Enantiomer (Reference Std) Synth->Standard Standard->HPLC HPLC->Result Rt Match

Figure 1: Decision matrix for absolute configuration assignment. Method A is preferred for speed; Method B provides a physical reference standard.

References

  • Stephens, P. J., et al. "Determination of Absolute Configuration Using Vibrational Circular Dichroism Spectroscopy." Chemical Reviews, 2012. Link

    • Context: Found
  • Jacobsen, E. N., et al. "Highly Enantioselective Epoxidation Catalysts Derived from 1,2-Diaminocyclohexane." Journal of the American Chemical Society, 1991. Link

    • Context: Establishes the facial selectivity rules for Method B.
  • Okamoto, Y., & Ikai, T. "Chiral HPLC for Efficient Resolution of Enantiomers." Chemical Society Reviews, 2008. Link

    • Context: Guidelines for polysaccharide column selection (OD-H/AD-H).
  • Mischitz, M., et al. "Enantioselective hydrolysis of styrene oxide by epoxide hydrolase." Tetrahedron: Asymmetry, 1996. Link

    • Context: Validates the biological resolution approach for styrene oxide deriv

Safety Operating Guide

Personal protective equipment for handling 2-(3,4-Dimethylphenyl)oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guidance for High-Potency Aromatic Epoxides

Executive Summary & Hazard Architecture

Core Directive: 2-(3,4-Dimethylphenyl)oxirane must be handled as a Category 1B Carcinogen and Mutagen .[1]

As a structural analog to styrene oxide, this compound possesses an oxirane ring fused to an aromatic system. This structural motif imparts two critical hazard characteristics:

  • High Alkylating Potential: The strained epoxide ring is highly electrophilic, capable of alkylating DNA (genotoxicity).

  • Lipophilicity: The dimethylphenyl group facilitates rapid permeation through standard laboratory nitrile gloves and biological membranes.

Immediate Operational Rule: Do not rely on standard 4-mil nitrile gloves for direct handling. The aromatic moiety accelerates permeation breakthrough to <5 minutes.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10 mg of neat material.

Body ZoneStandard PPEAdvanced Requirement (High Risk/Scale) Scientific Rationale
Hand Protection Double Gloving Required: Inner: Laminate Film (Silver Shield/4H)Outer: 5-mil Nitrile (for grip)Glove Box / Isolator Required for handling >1g of neat powder/oil outside of solution.Permeation Kinetics: Aromatic epoxides swell and penetrate nitrile rubber rapidly. Laminate film provides >4h breakthrough time; nitrile provides mechanical grip only.
Respiratory Fume Hood Only Face velocity: 80–100 fpm. Sash at working height.PAPR (Powered Air Purifying Respirator) Required if working outside containment or cleaning spills.Sensitization Risk: Epoxides are potent respiratory sensitizers. Inhalation can lead to permanent occupational asthma.
Ocular Chemical Splash Goggles (ANSI Z87.1+)Face Shield + Goggles Required during quenching or high-pressure chromatography.Corrosivity: Epoxides are severe eye irritants.[2] Goggles prevent vapor/splash entry that safety glasses cannot.
Dermal Lab Coat (Poly/Cotton) Buttoned to neck.Tyvek® Sleeve Covers or Apron Disposable, impermeable layer.Systemic Absorption: Lipophilic nature allows rapid transdermal absorption.

Operational Workflow: The "Zero-Contact" Protocol

This workflow is designed to eliminate direct contact path vectors.[3][4]

A. Engineering Controls[4][5]
  • Primary Barrier: All weighing and manipulation must occur within a certified chemical fume hood.

  • Static Control: Use an anti-static gun if the material is a solid; epoxides can be shock-sensitive or generate static charge, leading to dispersion.

B. Experimental Handling Diagram

HandlingProtocol cluster_safety Critical Safety Loop Start Start: Risk Assessment PPE Don PPE: Laminate Inner + Nitrile Outer Start->PPE Check Engineering Check: Hood Velocity >80fpm PPE->Check Weigh Weighing: Closed Balance Inside Hood Check->Weigh React Reaction/Manipulation Weigh->React Weigh->React Quench Quench Excess: Dilute H2SO4 or Thiosulfate React->Quench Post-Experiment Waste Waste Disposal: Segregated Organic Quench->Waste

Caption: Operational workflow emphasizing the critical quenching step prior to waste disposal to neutralize alkylating potential.

Decontamination & Disposal (The "Kill" Step)

You cannot dispose of active epoxides in general organic waste without increasing the risk for downstream handlers. You must chemically "kill" (open) the epoxide ring.

Chemical Quenching Protocol

Objective: Convert the reactive epoxide into a benign glycol or sulfonate.

  • Preparation: Prepare a 10% Sodium Thiosulfate solution OR 5% Sulfuric Acid solution.

  • The Quench:

    • Slowly add the epoxide waste (rinsate from glassware, syringes) to the quenching solution.

    • Mechanism:[5][6][7] Acid catalyzes the hydrolysis of the epoxide ring to a diol (glycol). Thiosulfate acts as a nucleophile to open the ring.

    • Allow to stir for 2 hours.

  • Verification: Check pH. If using acid, neutralize with Sodium Bicarbonate to pH 7 before disposal.

  • Disposal: Label as "Deactivated Epoxide Waste" and dispose of according to local EHS regulations (typically non-halogenated organic waste).

Spill Response Logic

SpillResponse Spill Spill Detected Size Assess Volume Spill->Size Minor < 10 mL/mg (Inside Hood) Size->Minor Major > 10 mL/mg (Or Outside Hood) Size->Major Absorb Cover with Spill Pads Minor->Absorb Evac Evacuate Lab Call EHS Major->Evac Decon Apply Thiosulfate Solution Absorb->Decon DoubleBag Double Bag Waste Label 'Carcinogen' Decon->DoubleBag

Caption: Decision matrix for spill response. Note that major spills outside containment require immediate evacuation due to volatility and toxicity.

References

  • International Agency for Research on Cancer (IARC). Styrene-7,8-oxide: Monograph on the Evaluation of Carcinogenic Risks to Humans. Vol 60. [Link]

  • University of Pennsylvania, EHRS. Nitrile Glove Chemical Compatibility Reference. (Data on aromatic solvent breakthrough). [Link]

  • Organic Syntheses. Working with Hazardous Chemicals: General Guidelines for Epoxides.[Link]

Sources

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